Pyridine-2-carboximidohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-aminopyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c7-6(10-8)5-3-1-2-4-9-5/h1-4H,8H2,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTIHEQAQFSEAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/N)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061397 | |
| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005-02-3 | |
| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Pyridinecarboximidic acid, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2-carboximidohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.483 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Pyridine-2-carboximidohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of pyridine-2-carboximidohydrazide, a molecule of interest in medicinal chemistry and drug development. This document details the primary synthetic route, experimental protocols, and in-depth characterization data, including spectroscopic and physical properties.
Introduction
This compound, also known as picolinimidohydrazide, is a heterocyclic compound featuring a pyridine ring linked to a carboximidohydrazide functional group. This structural motif is of significant interest to researchers due to its potential as a scaffold in the design of novel therapeutic agents. The presence of multiple nitrogen atoms and the ability to participate in hydrogen bonding and metal coordination make it a versatile building block for creating complex molecular architectures with diverse biological activities. This guide serves as a practical resource for the laboratory synthesis and detailed characterization of this compound.
Synthesis of this compound
The most direct and commonly employed method for the synthesis of this compound is the nucleophilic addition of hydrazine to 2-cyanopyridine. This reaction proceeds via the attack of the hydrazine nucleophile on the electrophilic carbon of the nitrile group.
Synthesis Pathway
The synthesis pathway can be visualized as a single-step reaction where 2-cyanopyridine reacts with hydrazine hydrate to yield the desired product.
Caption: Synthesis of this compound from 2-Cyanopyridine.
Experimental Protocol
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (85% or anhydrous)
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanopyridine in a suitable solvent such as ethanol.
-
To this solution, add an equimolar amount of hydrazine hydrate dropwise at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected physical and spectral properties.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₈N₄ |
| Molecular Weight | 136.15 g/mol |
| Appearance | White to off-white solid |
| CAS Number | 1005-02-3 |
Spectroscopic Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, and C-N functional groups, as well as the vibrations of the pyridine ring.
| Wavenumber (cm⁻¹) | Assignment |
| 3400 - 3200 | N-H stretching (hydrazide) |
| ~1650 | C=N stretching (imidate) |
| ~1600 - 1400 | Pyridine ring C=C and C=N stretching |
| ~1300 - 1000 | C-N stretching |
¹H NMR: The proton NMR spectrum will provide information about the chemical environment of the hydrogen atoms in the molecule. The aromatic protons of the pyridine ring will appear in the downfield region, while the protons of the hydrazide group will be observed as exchangeable signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | d | 1H | H-6 (Pyridine) |
| ~7.8 - 7.2 | m | 3H | H-3, H-4, H-5 (Pyridine) |
| (variable) | br s | 2H | -NH₂ (Hydrazide) |
| (variable) | br s | 1H | =NH (Imidate) |
| (variable) | br s | 1H | -NH- (Hydrazide) |
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the imidohydrazide group.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=N (Imidohydrazide) |
| ~150 | C-2 (Pyridine) |
| ~149 | C-6 (Pyridine) |
| ~136 | C-4 (Pyridine) |
| ~124 | C-3 (Pyridine) |
| ~121 | C-5 (Pyridine) |
Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 136, corresponding to the molecular formula C₆H₈N₄.
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide has outlined a reliable and straightforward method for the synthesis of this compound from readily available starting materials. The detailed characterization data and experimental protocols provided herein will be a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The comprehensive spectroscopic and physical data will aid in the unambiguous identification and quality control of the synthesized compound, facilitating its use in further research and development activities.
An In-depth Technical Guide to Pyridine-2-carboximidohydrazide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2-carboximidohydrazide, also known as N'-aminopyridine-2-carboximidamide, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural features, including the pyridine ring and the imidohydrazide moiety, impart valuable properties for coordination chemistry and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and synthesis of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its structural and synthetic workflows.
Chemical Properties and Structure
This compound is a solid at room temperature with the molecular formula C₆H₈N₄ and a molecular weight of 136.15 g/mol .[1] Its structure features a pyridine ring substituted at the 2-position with a carboximidohydrazide group. This functional group, a derivative of a carboxylic acid, is characterized by a carbon-nitrogen double bond and a hydrazine moiety.
Molecular Structure
The precise molecular geometry of this compound has been elucidated through single-crystal X-ray diffraction of its synonym, N′-aminopyridine-2-carboximidamide.[2][3][4] The non-hydrogen atoms of the molecule are nearly planar, indicating a high degree of conjugation.[2][3][4]
Table 1: Key Crystallographic Data for N′-aminopyridine-2-carboximidamide [1]
| Parameter | Value |
| Formula | C₆H₈N₄ |
| Molecular Weight | 136.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁ 1 |
| a (Å) | 5.6955 |
| b (Å) | 3.8408 |
| c (Å) | 14.592 |
| α (°) | 90 |
| β (°) | 91.631 |
| γ (°) | 90 |
| Z | 2 |
Table 2: Selected Bond Lengths for N′-aminopyridine-2-carboximidamide [3]
| Bond | Length (Å) |
| N-N | 1.424(5) |
| C-N (imidamide) | 1.289(5) |
| C-N (pyridine) | 1.341(5) |
| C-C (pyridine) | 1.378(6) - 1.389(6) |
Table 3: Selected Bond Angles for N′-aminopyridine-2-carboximidamide [3]
| Angle | Degree (°) |
| C-N-N | 115.5(2) |
| N-N-C | 110.57(19) |
| C-C-C (pyridine) | 118.6(4) - 120.5(4) |
| C-N-C (pyridine) | 117.8(3) |
Spectroscopic Data
Table 4: Spectroscopic Data for the Related Compound Pyridine-2-carboxylic acid hydrazide
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the pyridine ring protons and the hydrazide protons. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, and C=N stretching vibrations. |
| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, starting from readily available precursors. A key intermediate in this synthesis is often a picolinimidate, which is then reacted with hydrazine.
Experimental Protocol: Synthesis of N′-aminopyridine-2-carboximidamide[4]
This protocol describes the synthesis of N′-aminopyridine-2-carboximidamide, a synonym of this compound.
Materials:
-
2-cyanopyridine
-
Sodium methoxide
-
Methanol
-
Hydrazine hydrate
-
Absolute ethanol
Procedure:
-
Preparation of the Imidate: A solution of 2-cyanopyridine in methanol is treated with a catalytic amount of sodium methoxide. The mixture is stirred at room temperature to facilitate the formation of the corresponding methyl picolinimidate.
-
Reaction with Hydrazine: To the solution containing the imidate, hydrazine hydrate is added. The reaction mixture is then refluxed for several hours.
-
Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as benzene, to yield yellow crystals of N′-aminopyridine-2-carboximidamide.[4]
Caption: Synthetic pathway for this compound.
Potential Applications and Biological Relevance
Derivatives of pyridine carboxamides and related structures have shown a wide range of biological activities, including antimicrobial and anticancer properties. The structural motifs present in this compound suggest its potential as a versatile ligand in coordination chemistry, capable of forming stable complexes with various metal ions. The ability of the pyridine nitrogen and the imidohydrazide group to act as donor atoms makes it a candidate for the development of metal-based drugs and catalysts.
While specific signaling pathways involving this compound are not yet fully elucidated, a general workflow for screening its potential biological activity can be proposed.
Caption: General workflow for biological activity screening.
Conclusion
This compound is a molecule with significant potential in various scientific fields. Its well-defined structure and the reactivity of its functional groups make it an attractive building block for the synthesis of more complex molecules and coordination compounds. Further investigation into its biological activities and the elucidation of its specific mechanisms of action are warranted to fully explore its therapeutic potential. This guide provides a foundational understanding of its core chemical properties and structure to aid researchers in these future endeavors.
References
- 1. Diversity Synthesis of Complex Pyridines Yields a Probe of a Neurotrophic Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDINE-2-CARBOXAMIDE(1452-77-3) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pyridine-2-carboximidohydrazide and its Analogue Pyridine-2-carbohydrazide
An Important Clarification on Chemical Identity: It is crucial to distinguish between two closely related but distinct chemical compounds that are sometimes referred to by similar names: Pyridine-2-carboximidohydrazide and Pyridine-2-carbohydrazide . This guide will address both, with a primary focus on the user-requested this compound, while also providing comprehensive data on the more extensively documented Pyridine-2-carbohydrazide for comparative purposes and to address potential naming confusion.
Part 1: this compound
This compound is a pyridine derivative containing a carboximidohydrazide functional group. It is also known by synonyms such as 2-Picolinamidrazone, 2-Pyridine amidrazone, and N'-aminopyridine-2-carboximidamide.
Identification
| Identifier | Value |
| CAS Number | 1005-02-3[1] |
| Molecular Formula | C₆H₈N₄[1] |
| IUPAC Name | N'-aminopyridine-2-carboximidamide[1] |
| Synonyms | 2-Pyridinecarboximidic acid, hydrazide; Pyridine-2-hydrazidine; 2-Pyridylamidrazone |
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 136.15 g/mol | PubChem[1] |
| Exact Mass | 136.0749 g/mol | PubChem[1] |
| Topological Polar Surface Area | 77.3 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Biological Activity
Derivatives of 2-pyridylamidrazone have shown notable tuberculostatic activity. Specifically, certain compounds within this class have demonstrated efficacy against Mycobacterium gordonae and Mycobacterium tuberculosis. Some derivatives substituted with chloride or bromide have exhibited significantly higher activity against Mycobacterium kansasii than the commonly used drug, isoniazid.[2] The mechanism of action is suggested to be related to the inhibition of dihydrofolate reductase (DHFR).[2]
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general approach for the synthesis of amidrazones involves the reaction of a nitrile with hydrazine. A plausible synthetic route is outlined in the workflow diagram below.
Caption: Generalized synthetic workflow for this compound.
The following diagram illustrates a typical workflow for screening the antimicrobial activity of a compound like this compound.
Caption: Workflow for antimicrobial activity screening.
Part 2: Pyridine-2-carbohydrazide
Pyridine-2-carbohydrazide, also known as picolinic acid hydrazide, is a structural isomer of the well-known antituberculosis drug isoniazid. It is a common intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Identification
| Identifier | Value |
| CAS Number | 1452-63-7[3][4] |
| Molecular Formula | C₆H₇N₃O[3] |
| IUPAC Name | pyridine-2-carbohydrazide[5] |
| Synonyms | 2-Picolinyl hydrazide, Picolinic acid hydrazide[3] |
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 137.14 g/mol | Santa Cruz Biotechnology[3] |
| Melting Point | 95-100 °C | PrepChem.com[6] |
| Appearance | White to almost white powder/crystal | TCI EUROPE N.V. |
| Solubility | DMSO (Slightly), Methanol (Slightly) | ChemicalBook[7] |
Experimental Protocols
Synthesis of Pyridine-2-carbohydrazide from Ethyl Pyridine-2-carboxylate
This protocol is adapted from a procedure described by PrepChem.com.[6]
Materials:
-
Ethyl pyridine-2-carboxylate (ethyl picolinate)
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Anhydrous ether
Procedure:
-
To a stirred solution of 977.4 g of ethyl pyridine-2-carboxylate in 1750 mL of anhydrous ethanol, add 230 g (228 mL) of anhydrous hydrazine over a period of 10-15 minutes. Note that the reaction is exothermic.
-
The solution is then stirred and refluxed for 5 hours.
-
After reflux, the solution is stirred at room temperature overnight.
-
The resulting crystalline product is filtered off.
-
The collected solid is washed first with anhydrous ethanol and then with anhydrous ether.
-
The product is air-dried to yield pyridine-2-carboxylic acid hydrazide.
Caption: Experimental workflow for the synthesis of Pyridine-2-carbohydrazide.
Spectroscopic Data
A summary of available spectroscopic data for Pyridine-2-carbohydrazide is provided below.
| Data Type | Key Features / Notes | Source |
| ¹H NMR | Spectra are available for viewing. | ChemicalBook[8] |
| IR | Spectra are available for viewing. | ChemicalBook[9][10] |
| Mass Spec | m/z 138.0 (M+H)⁺ | ChemicalBook[11] |
| ¹³C NMR | Spectra are available for viewing. | ChemicalBook[8] |
References
- 1. 2-Pyridinecarboximidic acid, hydrazide | C6H8N4 | CID 5464234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Pyridine-2-carboxylic acid hydrazide [oakwoodchemical.com]
- 5. Picolinohydrazide | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 1452-63-7 CAS MSDS (PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR spectrum [chemicalbook.com]
- 9. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) IR Spectrum [m.chemicalbook.com]
- 10. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) IR2 spectrum [chemicalbook.com]
- 11. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE | 1452-63-7 [chemicalbook.com]
Pyridine-2-carboximidohydrazide IUPAC name and synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pyridine-2-carboximidohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential applications, presenting a valuable resource for professionals in drug discovery and chemical research.
Chemical Identity
-
IUPAC Name: N'-aminopyridine-2-carboximidamide[1]
-
Synonyms: 2-Pyridinecarboximidic acid, hydrazide; Pyridine-2-hydrazidine; 2-Pyridine amidrazone[1]
-
CAS Number: 1005-02-3
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below. The data is a combination of computed and experimentally determined values.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₄ | PubChem |
| Molecular Weight | 136.16 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁ | [1] |
| Unit Cell Dimensions | a = 5.6955 Å, b = 3.8408 Å, c = 14.592 Åα = 90°, β = 91.631°, γ = 90° | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Appearance | Solid (recrystallized from benzene) | [1] |
Synthesis Protocol
The synthesis of N'-aminopyridine-2-carboximidamide can be achieved through the reaction of 2-cyanopyridine with hydrazine. The following protocol is based on a reported method with some modifications[1].
Materials:
-
2-Cyanopyridine
-
95% Hydrazine
-
Absolute Ethanol
-
Benzene (for recrystallization)
Procedure:
-
In a suitable reaction vessel, a mixture of 2-cyanopyridine (0.05 mol), absolute ethanol (9 ml), and 95% hydrazine (15 ml) is prepared.
-
The mixture is stirred at room temperature for 2 hours.
-
The resulting solid product is collected and dried under vacuum.
-
For purification, the crude product is recrystallized from benzene.
Mandatory Visualization
The following diagram illustrates the synthesis workflow for N'-aminopyridine-2-carboximidamide.
Caption: Synthesis workflow for N'-aminopyridine-2-carboximidamide.
Biological Activity and Potential Applications
While extensive biological data for this compound is not widely available in the public domain, its structural motifs are present in compounds with known biological activities. The pyridine ring is a common scaffold in many pharmaceuticals, and hydrazone derivatives have been investigated for a range of therapeutic applications, including antimicrobial and anticancer activities.
The coordination chemistry of N'-aminopyridine-2-carboximidamide has been a subject of study, suggesting its potential use as a ligand in the formation of metal complexes. These complexes could have applications in catalysis or as novel therapeutic agents.
Further research is required to fully elucidate the biological activity profile and potential signaling pathway interactions of this compound. As a versatile chemical intermediate, it holds promise for the development of new molecules with diverse applications in drug discovery and materials science.
References
Probing the Bio-Potential: A Technical Guide to the Biological Activity Screening of Pyridine-2-carboximidohydrazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the biological activity of pyridine-2-carboximidohydrazide and its structurally related derivatives. The emergence of drug-resistant pathogens and the ongoing need for novel therapeutic agents underscore the importance of exploring new chemical scaffolds. Pyridine-based compounds, in particular, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. This guide provides a consolidated overview of the antimicrobial, anticancer, and enzyme-inhibiting activities of this class of compounds, supported by quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of future research endeavors.
Synthesis of this compound
The foundational molecule, this compound (also known as picolinimidohydrazide), is synthesized from pyridine-2-carbonitrile. The following protocol outlines a general procedure for its preparation.
Experimental Protocol: Synthesis of this compound
-
Reaction: A solution of pyridine-2-carbonitrile in a suitable solvent (e.g., ethanol) is treated with hydrazine hydrate.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from an appropriate solvent, to yield pure this compound.
Antimicrobial Activity
Derivatives of this compound, particularly hydrazone analogues, have demonstrated notable activity against a range of bacterial and fungal pathogens. The primary screening method to determine this activity is by measuring the Minimum Inhibitory Concentration (MIC) and the zone of inhibition.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Type | Test Organism | Activity Metric | Value | Reference |
| Pyridine-2-carbohydrazide Metal Complexes | S. aureus | Zone of Inhibition (mm) | 15-25 | [1] |
| E. coli | Zone of Inhibition (mm) | 12-22 | [1] | |
| C. albicans | Zone of Inhibition (mm) | 18-28 | [1] | |
| Pyridine Hydrazone Derivatives | M. tuberculosis | MIC (µg/mL) | 0.06 - >100 | [2] |
| Gram-positive bacteria | MIC (µg/mL) | 0.06 - 1000 | [2] | |
| Gram-negative bacteria | MIC (µg/mL) | ≥1000 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
The mechanism of action for the antimicrobial activity of these compounds is thought to involve the formation of hydrogen bonds through the azomethine nitrogen atom with the active centers of cellular constituents, leading to the disruption of normal cellular processes[1].
Anticancer Activity
Various derivatives of pyridine carboxamide and pyridine-urea have been investigated for their potential as anticancer agents. The in vitro cytotoxicity of these compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Table 2: Anticancer Activity of Pyridine-based Derivatives
| Compound Type | Cell Line | Activity Metric | Value (µM) | Reference |
| Pyridine-urea | MCF-7 (Breast Cancer) | IC50 | 0.11 - >50 | [3] |
| Pyridine-urea | VEGFR-2 | IC50 | 3.93 - 5.0 | [3][4] |
| Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | IC50 | 45 - 79.6 | [5] |
| Pyridine derivative | HepG2 (Liver Cancer) | IC50 | 4.5 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
The anticancer mechanism of some pyridine derivatives involves the induction of cell cycle arrest (e.g., at the G2/M phase) and apoptosis, potentially through the upregulation of signaling proteins like p53 and JNK[6].
Enzyme Inhibition
Pyridine carboxamide and carbothioamide derivatives have been identified as potent inhibitors of the enzyme urease, which is a virulence factor in some pathogenic bacteria.
Table 3: Urease Inhibition by Pyridine Derivatives
| Compound Type | Activity Metric | Value (µM) | Reference |
| Pyridine Carboxamide/Carbothioamide | IC50 | 1.07 - 14.49 | [7][8] |
| Thiourea (Standard) | IC50 | 18.93 - 23.00 | [7][8][9] |
Experimental Protocol: Urease Inhibition Assay
-
Enzyme and Inhibitor Incubation: A solution of urease is pre-incubated with the test compound at a specific temperature (e.g., 37°C).
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, urea.
-
Reaction Incubation: The reaction mixture is incubated for a defined period.
-
Ammonia Quantification: The amount of ammonia produced is quantified, often using the Berthelot method, where ammonia reacts with phenol and hypochlorite to form a colored indophenol product.
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically (around 625 nm). The percentage of inhibition is calculated by comparing the absorbance of the test sample to that of a control without the inhibitor.
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. The data and protocols presented in this guide provide a solid foundation for further research and development in the areas of antimicrobial, anticancer, and enzyme inhibition studies. The versatility of the pyridine scaffold allows for extensive structural modifications, offering the potential to optimize potency, selectivity, and pharmacokinetic properties for the development of novel therapeutic agents. Future investigations should focus on elucidating the precise mechanisms of action and exploring the in vivo efficacy of the most promising candidates.
References
- 1. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
The Emerging Potential of Pyridine-2-carboximidohydrazide and its Analogs in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine-2-carboximidohydrazide scaffold is a promising heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, potential applications, and mechanisms of action of compounds based on this core structure, with a focus on empowering researchers in the development of novel therapeutics.
Synthesis of Pyridine-Hydrazide Derivatives
The synthesis of pyridine-hydrazide derivatives typically involves a multi-step process. A common route begins with the esterification of a pyridine carboxylic acid, followed by hydrazinolysis to form the corresponding hydrazide. This intermediate can then be reacted with various electrophiles to generate a diverse library of derivatives.
A general synthetic pathway is outlined below:
Caption: General workflow for the synthesis of pyridine-hydrazide derivatives.
A detailed experimental protocol for the synthesis of the core intermediate, Pyridine-2-carboxylic acid hydrazide, is as follows:
Experimental Protocol: Synthesis of Pyridine-2-carboxylic acid hydrazide [1]
-
Materials: Ethyl pyridine-2-carboxylate (ethyl picolinate), anhydrous hydrazine, anhydrous ethanol, anhydrous ether.
-
Procedure:
-
To a stirred solution of 977.4 g of ethyl pyridine-2-carboxylate in 1750 mL of anhydrous ethanol, add 230 g (228 mL) of anhydrous hydrazine over a period of 10-15 minutes. Note: The reaction is exothermic.
-
The solution is stirred and refluxed for 5 hours.
-
After reflux, the solution is stirred at room temperature overnight.
-
The resulting crystalline product is filtered off.
-
The collected solid is washed first with anhydrous alcohol and then with anhydrous ether.
-
The product is air-dried to yield pyridine-2-carboxylic acid hydrazide.
-
Antimicrobial Applications
Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The proposed mechanisms of action often involve the inhibition of essential microbial enzymes.
Quantitative Antimicrobial Data
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Nicotinic Acid Hydrazides | 8b | Mycobacterium tuberculosis | 12.5 | [2] |
| Nicotinic Acid Hydrazides | 8c | Mycobacterium tuberculosis | 6.25 | [2] |
| 5-butyl-2-pyridine carboxylic acid | - | Gram-positive bacteria | 0.069 - 1.12 | [3] |
| 5-butyl-2-pyridine carboxylic acid | - | Gram-negative bacteria | 8.925 - 17.85 | [3] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | 88a-k | Escherichia coli | 0.2 - 1.3 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is determined as the lowest concentration that inhibits the visible growth of a microorganism.
-
Materials: Mueller-Hinton Broth (MHB), bacterial inoculum, 96-well microtiter plates, test compounds, standard antibiotic (positive control).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dispense MHB into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the test compound in the wells.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard.
-
Inoculate the wells with the bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.
-
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Proposed Antimicrobial Mechanisms of Action
1. Inhibition of Mycolic Acid Synthesis: Similar to the well-known antitubercular drug isoniazid, a pyridine hydrazide, these compounds are proposed to interfere with the biosynthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis.[2][5][6][7][8] This inhibition is thought to occur through the targeting of enzymes such as enoyl-acyl carrier protein reductase (InhA).[7]
Caption: Inhibition of mycolic acid synthesis by pyridine-hydrazide derivatives.
2. Inhibition of DNA Gyrase: Another proposed mechanism is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is crucial for DNA replication, transcription, and repair.[9][10][11][12][13] By binding to the ATP-binding site of the GyrB subunit, these compounds can prevent the supercoiling of DNA, leading to bacterial cell death.[11]
Caption: Inhibition of DNA gyrase by pyridine-hydrazide derivatives.
Anticancer Applications
Derivatives of this compound have also demonstrated significant potential as anticancer agents. Their cytotoxic effects have been observed in various cancer cell lines.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for several pyridine-hydrazide derivatives against different cancer cell lines. It is crucial to reiterate that this data is for derivatives of the core scaffold.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | 8e | MCF-7 (Breast) | 0.22 | [14] |
| Pyridine-ureas | 8n | MCF-7 (Breast) | 1.88 | [14] |
| Spiro-pyridine derivatives | 5 | HepG-2 (Liver) | 10.58 | [15] |
| Spiro-pyridine derivatives | 7 | HepG-2 (Liver) | 8.90 | [15] |
| Spiro-pyridine derivatives | 8 | HepG-2 (Liver) | 8.42 | [15] |
| Spiro-pyridine derivatives | 5 | Caco-2 (Colorectal) | 9.78 | [15] |
| Spiro-pyridine derivatives | 7 | Caco-2 (Colorectal) | 7.83 | [15] |
| Hydrazide-hydrazone derivative | 3 | MCF-7 (Breast) | - | [16][17] |
| Hydrazide-hydrazone derivative | 3 | NCI-H460 (Lung) | - | [16][17] |
| Hydrazide-hydrazone derivative | 3 | SF-268 (CNS) | - | [16][17] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell viability.
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
The this compound scaffold and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. The available data on their antimicrobial and anticancer activities, coupled with insights into their potential mechanisms of action, provide a strong foundation for further research and development. This technical guide offers a starting point for scientists and researchers to explore the full therapeutic potential of this important chemical scaffold. Future work should focus on elucidating the specific activities of the parent compound and optimizing the structure of its derivatives to enhance efficacy and selectivity.
References
- 1. prepchem.com [prepchem.com]
- 2. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production and characterization of a broad-spectrum antimicrobial 5-butyl-2-pyridine carboxylic acid from Aspergillus fumigatus nHF-01 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoniazid inhibition of mycolic acid synthesis by cell extracts of sensitive and resistant strains of Mycobacterium aurum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Synthesis of a tetrahydronaphthyridine spiropyrimidinetrione DNA gyrase inhibiting antibacterial agent--differential substitution at all five carbon atoms of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel synthesis of hydrazide-hydrazone derivatives and their utilization in the synthesis of coumarin, pyridine, thiazole and thiophene derivatives with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Coordination Chemistry of Pyridine-2-carboximidohydrazide and its Analogs with Metal Ions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coordination chemistry of pyridine-based ligands has been a subject of intense research due to the versatile electronic properties and structural diversity of the resulting metal complexes. These complexes have found applications in various fields, including catalysis, materials science, and medicinal chemistry.[1] Pyridine-2-carboximidohydrazide, a derivative of pyridine, presents a fascinating yet underexplored ligand system. Its structure, featuring a pyridine nitrogen, an imine nitrogen, and a hydrazide moiety, suggests a rich coordination chemistry with the potential for forming stable, multidentate chelates with a variety of metal ions.
This technical guide provides a comprehensive overview of the coordination chemistry of this compound and its closely related, well-studied analog, pyridine-2-carboxylic acid hydrazide. Due to the limited availability of specific research on this compound, this guide will leverage the extensive knowledge of its carboxylic acid hydrazide counterpart to infer and discuss the expected coordination behavior, synthetic strategies, and potential applications of its metal complexes. The key structural difference lies in the substitution of the carbonyl oxygen in the hydrazide with an imino nitrogen in the imidohydrazide, which is anticipated to significantly influence the electronic and steric properties of the resulting metal complexes.
Ligand Synthesis
Synthesis of Pyridine-2-carboxylic Acid Hydrazide
The synthesis of pyridine-2-carboxylic acid hydrazide is a well-established procedure. A common and efficient method involves the hydrazinolysis of an ester of pyridine-2-carboxylic acid, such as ethyl pyridine-2-carboxylate (ethyl picolinate).
Experimental Protocol:
-
Materials: Ethyl pyridine-2-carboxylate, anhydrous hydrazine, anhydrous ethanol, anhydrous ether.
-
Procedure:
-
To a stirred solution of ethyl pyridine-2-carboxylate in anhydrous ethanol, add anhydrous hydrazine dropwise over a period of 10-15 minutes. The reaction is exothermic.
-
After the addition is complete, the reaction mixture is stirred and refluxed for 5 hours.
-
The solution is then allowed to cool and is stirred at room temperature overnight, during which a crystalline product precipitates.
-
The product is collected by filtration, washed sequentially with anhydrous ethanol and anhydrous ether, and then air-dried.[2]
-
Predicted Synthesis of this compound
While specific literature on the synthesis of this compound is scarce, a plausible synthetic route can be proposed based on established methods for the synthesis of amidines. One common method is the Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether, which can then be reacted with an amine or hydrazine.
Proposed Experimental Workflow:
References
Spectral analysis of Pyridine-2-carboximidohydrazide (NMR, IR, Mass Spec)
This in-depth technical guide provides a comprehensive overview of the spectral analysis of Pyridine-2-carboximidohydrazide, a compound of interest for researchers, scientists, and professionals in drug development. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols and visual representations of key concepts.
Introduction
This compound is a heterocyclic compound incorporating a pyridine ring, an imidohydrazide functional group. Spectroscopic techniques are essential for the structural elucidation and confirmation of this molecule. This guide will explore the characteristic spectral signatures of this compound using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Data
The following tables summarize the predicted quantitative data from the spectroscopic analysis of this compound. These predictions are based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | Doublet | 1H | H6 (Pyridine) |
| ~8.0 | Triplet | 1H | H4 (Pyridine) |
| ~7.9 | Doublet | 1H | H3 (Pyridine) |
| ~7.5 | Triplet | 1H | H5 (Pyridine) |
| ~7.0 | Broad Singlet | 2H | -NH₂ (Amidine) |
| ~5.5 | Broad Singlet | 2H | -NH₂ (Hydrazide) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=N (Imine) |
| ~150 | C2 (Pyridine) |
| ~149 | C6 (Pyridine) |
| ~137 | C4 (Pyridine) |
| ~124 | C5 (Pyridine) |
| ~120 | C3 (Pyridine) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretching (NH₂) |
| 3200 - 3000 | Medium | Aromatic C-H stretching |
| ~1650 | Strong | C=N stretching (Imine) |
| ~1600, 1480, 1440 | Medium to Strong | C=C and C=N ring stretching (Pyridine) |
| ~1100 | Medium | C-N stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. The predicted molecular weight of this compound (C₆H₈N₄) is 136.16 g/mol .
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Possible Fragment Ion |
| 136 | [M]⁺ (Molecular Ion) |
| 120 | [M - NH₂]⁺ |
| 105 | [M - N₂H₃]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridine ring) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound (approx. 1-2 mg) with dry KBr (approx. 100-200 mg) and grinding to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.[1] Perform a background scan with an empty sample holder and subtract it from the sample spectrum.[1]
Mass Spectrometry (MS)[1]
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe for solid samples or after dissolving in a suitable solvent for techniques like Electrospray Ionization (ESI).[1]
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization or Electrospray Ionization).
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Visualizations
Experimental Workflow
References
An In-depth Technical Guide to the Solubility and Stability of Pyridine-2-carboximidohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Pyridine-2-carboximidohydrazide, a molecule of significant interest in medicinal chemistry and drug development. Also known as Picolinohydrazide or Picolinic acid hydrazide, its utility in the synthesis of various pharmaceutical compounds necessitates a thorough characterization of its physicochemical properties. This document summarizes the available qualitative solubility data, outlines its expected stability profile based on the general behavior of hydrazides, and provides detailed experimental protocols for the systematic evaluation of these critical parameters. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the development of new chemical entities incorporating this scaffold.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring, an imido group, and a hydrazide functional group. This unique combination of moieties imparts specific chemical reactivity and physical properties that are crucial for its application in medicinal chemistry, particularly as a building block for more complex molecules with potential therapeutic activities. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and the development of robust synthetic methodologies. This guide aims to consolidate the known information and provide a framework for its comprehensive physicochemical characterization.
Core Properties of this compound
-
IUPAC Name: this compound
-
Synonyms: Picolinohydrazide, Picolinic acid hydrazide
-
CAS Number: 1452-63-7
-
Molecular Formula: C₆H₇N₃O
-
Molecular Weight: 137.14 g/mol
-
Appearance: White to off-white crystalline powder
Solubility Profile
Quantitative solubility data for this compound in a wide range of solvents is not extensively reported in the public domain. However, based on its chemical structure and available qualitative information, a general solubility profile can be inferred. The presence of the polar hydrazide group and the nitrogen atom in the pyridine ring suggests that it will exhibit some solubility in polar solvents.
Table 1: Qualitative Solubility of this compound
| Solvent Category | Solvent | Predicted/Reported Solubility | Rationale |
| Polar Protic | Water | Slightly Soluble to Soluble | The hydrazide and pyridine moieties can form hydrogen bonds with water. Solubility is expected to be pH-dependent. |
| Methanol | Slightly Soluble | Capable of hydrogen bonding. | |
| Ethanol | Slightly Soluble | Capable of hydrogen bonding. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | A highly polar solvent capable of dissolving a wide range of compounds. |
| N,N-Dimethylformamide (DMF) | Likely Soluble | A common polar aprotic solvent for organic compounds. | |
| Acetonitrile | Sparingly Soluble | Less polar than DMF and DMSO. | |
| Non-Polar | Dichloromethane | Likely Insoluble | The high polarity of the molecule suggests poor solubility in non-polar solvents. |
| Toluene | Likely Insoluble | Non-polar aromatic solvent. | |
| Hexane | Likely Insoluble | Non-polar aliphatic solvent. |
Stability Profile
The stability of this compound is a critical factor for its storage and application. Like other hydrazide-containing compounds, its stability is expected to be influenced by pH, temperature, and light.
pH-Dependent Stability (Hydrolysis)
The hydrazide functional group is susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions. At neutral pH, hydrazides are generally more stable.
-
Acidic Conditions: Under acidic conditions, the hydrazide can undergo hydrolysis to form picolinic acid and hydrazine. The pyridine nitrogen can also be protonated, which may affect the rate of hydrolysis.
-
Neutral Conditions: this compound is expected to exhibit its greatest stability in the neutral pH range.
-
Basic Conditions: In basic solutions, hydrolysis can also occur, potentially through a different mechanism.
Thermal Stability
The thermal stability of this compound has not been extensively documented. As a crystalline solid, it is expected to be relatively stable at ambient temperatures. However, elevated temperatures could lead to decomposition.
Photostability
The presence of the pyridine ring, an aromatic heterocycle, suggests that this compound may absorb UV radiation. This absorption could potentially lead to photodegradation.
Experimental Protocols
The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices and guidelines from the International Council for Harmonisation (ICH).[1][2][3]
Protocol for Determining Thermodynamic Solubility
This protocol describes the shake-flask method, a common technique for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with UV detector or other suitable quantitative analytical method
-
Centrifuge
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Preparation: After equilibration, stop the shaker and allow the excess solid to settle.
-
Separation: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the vials before sampling.
-
Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method or another appropriate quantitative technique to determine the concentration of this compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Diagram 1: Workflow for Thermodynamic Solubility Determination
Caption: Workflow for thermodynamic solubility determination.
Protocol for pH-Dependent Stability Study (Hydrolysis)
This protocol outlines a method to assess the stability of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0)
-
Temperature-controlled incubator or water bath
-
HPLC with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Sample Preparation: Dilute the stock solution into the different pH buffers to a final concentration that is well within the solubility limit and the linear range of the HPLC method.
-
Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25 °C, 40 °C, or 60 °C).
-
Time Points: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately analyze the samples by HPLC to determine the concentration of the remaining this compound. The appearance of any degradation products should also be monitored.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time for each pH. If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line, and the half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.
Diagram 2: Factors Affecting Hydrazide Stability
Caption: Factors influencing the stability of hydrazides.
Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.
Conditions for Forced Degradation:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid compound at 80 °C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.
Analysis:
After exposure to the stress conditions, the samples should be analyzed by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the degradation products.
Conclusion
While specific quantitative data on the solubility and stability of this compound is limited in publicly available literature, this technical guide provides a foundational understanding based on its chemical structure and the known properties of related compounds. The detailed experimental protocols presented herein offer a systematic approach for researchers and drug development professionals to thoroughly characterize these critical physicochemical parameters. A comprehensive understanding of the solubility and stability profile of this compound is essential for its successful application in the development of new and effective pharmaceuticals.
References
The Genesis of Pyridine-2-carboximidohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine-2-carboximidohydrazide is a pyridine derivative of significant interest in medicinal chemistry due to its potential as a scaffold for novel therapeutic agents. While direct historical accounts of its discovery are not extensively documented, its synthesis and history can be understood through the exploration of its key precursors: Pyridine-2-carboxylic acid hydrazide and Pyridine-2-carboximidamide. This technical guide provides an in-depth overview of the likely synthetic pathways, key experimental protocols, and the chemical lineage of this compound, offering a foundational resource for researchers in drug discovery and development.
Introduction: The Pyridine Moiety in Medicinal Chemistry
The pyridine ring is a fundamental heterocyclic scaffold present in numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The introduction of various functional groups onto the pyridine core allows for the fine-tuning of a molecule's pharmacological profile. This compound combines the pyridine nucleus with an imidohydrazide functional group, a structure with potential for diverse biological activities, including antimicrobial and anticancer effects.[2][3]
Historical Perspective and Plausible Discovery
While a definitive historical record for the initial synthesis of this compound is scarce, its discovery can be logically inferred from the well-established chemistry of its parent compounds. The synthesis of Pyridine-2-carboxylic acid hydrazide (also known as picolinohydrazide) has been documented for decades, primarily as an intermediate in the synthesis of other compounds.[4][5] Similarly, Pyridine-2-carboximidamide has been synthesized and utilized as a building block in organic chemistry.[6]
The emergence of this compound likely occurred at the intersection of research focused on the derivatization of these two key precursors. Chemists would have sought to modify the functional groups of these molecules to explore new chemical space and biological activities. The conversion of a carboxamide or a carboxylic acid hydrazide to an imidohydrazide represents a logical step in such exploratory synthetic programs.
Proposed Synthetic Pathways
Two primary synthetic routes to this compound are proposed based on established chemical transformations.
Pathway A: From 2-Cyanopyridine via Pinner Reaction
This pathway begins with the readily available 2-cyanopyridine. The classical Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, can be employed to form an intermediate imidate ester.[7][8] Subsequent reaction of this imidate with hydrazine would yield the target this compound.
Pathway B: From Pyridine-2-carboxylic Acid
This alternative route starts with the oxidation of a suitable precursor to form Pyridine-2-carboxylic acid. The carboxylic acid can then be converted to its corresponding ester, which upon reaction with hydrazine, yields Pyridine-2-carboxylic acid hydrazide. The final step, the conversion of the hydrazide to the imidohydrazide, would likely involve the formation of an intermediate imidoyl chloride followed by reaction with ammonia or an amine.
Experimental Protocols
Detailed experimental protocols for the synthesis of the key precursors are provided below. The synthesis of the final product would be an adaptation of these methods.
Synthesis of Pyridine-2-carboxylic acid hydrazide[4]
Materials:
-
Ethyl pyridine-2-carboxylate (ethyl picolinate)
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Anhydrous ether
Procedure:
-
To a stirred solution of ethyl pyridine-2-carboxylate (977.4 g) in anhydrous ethanol (1750 mL), add anhydrous hydrazine (230 g, 228 mL) over 10-15 minutes. Note that the reaction is exothermic.
-
The solution is stirred and refluxed for 5 hours.
-
After reflux, the solution is stirred at room temperature overnight.
-
The resulting crystalline product is filtered off.
-
The product is washed first with anhydrous alcohol and then with anhydrous ether.
-
The final product, Pyridine-2-carboxylic acid hydrazide, is air-dried.
Proposed Synthesis of this compound from Pyridine-2-carboximidamide Hydrochloride
Materials:
-
Pyridine-2-carboximidamide hydrochloride (CAS 51285-26-8)[6]
-
Hydrazine hydrate
-
Anhydrous solvent (e.g., ethanol, THF)
-
Base (e.g., triethylamine)
Procedure:
-
Suspend Pyridine-2-carboximidamide hydrochloride in an anhydrous solvent.
-
Add a stoichiometric amount of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride and liberate the free base.
-
To this mixture, add a slight excess of hydrazine hydrate.
-
The reaction mixture is stirred, potentially with gentle heating, and monitored by a suitable technique (e.g., TLC, LC-MS) for the disappearance of the starting material and the formation of the product.
-
Upon completion, the reaction mixture is worked up by filtering any salts, removing the solvent under reduced pressure, and purifying the crude product by crystallization or chromatography.
Quantitative Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Pyridine-2-carboxylic acid hydrazide | C₆H₇N₃O | 137.14 | 95-100[4] | 1452-63-7[2][5][9][10] |
| Pyridine-2-carboximidamide hydrochloride | C₆H₈ClN₃ | 157.60 | Not available | 51285-26-8[6] |
| This compound | C₆H₈N₄ | 152.16 | Predicted: >150 | Not available |
Potential Biological Significance and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, its structural motifs suggest potential therapeutic applications. Hydrazide and amidine functionalities are present in various biologically active molecules.[11][12] It is plausible that this compound could be investigated for its potential as an inhibitor of enzymes such as carbonic anhydrases or as a metal-chelating agent in the context of antimicrobial or anticancer research.[13]
A general workflow for the biological screening of this novel compound is depicted below.
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. While its direct history is not well-documented, a clear path to its synthesis can be delineated from the established chemistry of its precursors. This technical guide provides a comprehensive, albeit inferred, overview of its discovery, synthesis, and potential applications. It is intended to serve as a valuable resource for researchers and scientists, stimulating further investigation into this promising chemical entity and its derivatives for the development of novel therapeutic agents. The detailed protocols and proposed synthetic pathways offer a solid starting point for any laboratory embarking on the synthesis and exploration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-2-carboxylic acid hydrazide [oakwoodchemical.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Picolinohydrazide | C6H7N3O | CID 255881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Pinner reaction - Wikipedia [en.wikipedia.org]
- 8. Pinner Reaction [organic-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. 1452-63-7 CAS MSDS (PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents [mdpi.com]
- 13. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for Pyridine-2-carboximidohydrazide Derivatives: Application Notes for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of Pyridine-2-carboximidohydrazide and its derivatives. These compounds are of significant interest in medicinal chemistry due to their potential as enzyme inhibitors and antimicrobial agents. The application notes include a step-by-step synthesis protocol, tables summarizing quantitative biological data, and diagrams of relevant signaling pathways to guide further research and development.
Introduction
Pyridine-based compounds are a cornerstone in the development of novel therapeutics. The pyridine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] this compound derivatives, in particular, have emerged as a promising class of compounds with diverse biological activities, including the inhibition of key enzymes in cellular signaling pathways and potent antimicrobial effects.[2][3] The unique structural feature of the carboximidohydrazide group offers opportunities for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.
Synthesis Protocol
The synthesis of this compound hydrochloride is proposed via a two-step process starting from 2-cyanopyridine. The initial step involves the formation of an imidate ester via the Pinner reaction, which is subsequently reacted with hydrazine to yield the desired product.
Step 1: Synthesis of Ethyl Picolinimidate Hydrochloride (Pinner Reaction)
The Pinner reaction facilitates the conversion of a nitrile to an imino ester salt using an alcohol and a strong acid catalyst, typically anhydrous hydrogen chloride.[4][5]
Materials:
-
2-Cyanopyridine
-
Anhydrous Ethanol
-
Anhydrous Diethyl Ether (or another suitable anhydrous solvent)
-
Anhydrous Hydrogen Chloride (gas)
-
Round-bottom flask
-
Gas dispersion tube
-
Ice bath
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-cyanopyridine in a minimal amount of anhydrous diethyl ether.
-
Add a stoichiometric excess of anhydrous ethanol to the solution.
-
Cool the reaction mixture in an ice bath to 0°C.
-
While stirring, bubble anhydrous hydrogen chloride gas through the solution using a gas dispersion tube. The reaction is exothermic and should be carefully controlled.
-
Continue the addition of HCl until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The product, ethyl picolinimidate hydrochloride, will precipitate out of the solution as a salt.[6]
-
Collect the precipitate by filtration and wash with cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting Pinner salt under vacuum. This intermediate is typically used in the next step without further purification.
Step 2: Synthesis of this compound Hydrochloride
The synthesized imidate ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate. This reaction is analogous to the formation of carboxylic acid hydrazides from esters.[7]
Materials:
-
Ethyl Picolinimidate Hydrochloride (from Step 1)
-
Hydrazine Hydrate
-
Anhydrous Ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Suspend the ethyl picolinimidate hydrochloride in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a stoichiometric amount of hydrazine hydrate to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours (typically 4-6 hours).[8] Monitor the progress of the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound hydrochloride, may precipitate upon cooling.
-
If precipitation occurs, collect the solid by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Data Presentation
The following tables summarize the biological activities of various pyridine derivatives, providing a basis for comparison and further development of this compound analogues.
Table 1: Enzyme Inhibitory Activity of Pyridine Derivatives
| Compound Class | Target Enzyme | Compound Example | IC₅₀ (µM) | Reference |
| Pyridine-2-carboxamides | HPK1 | Compound 19 | < 0.01 | [2] |
| Pyridine-ureas | VEGFR-2 | Compound 8e | 3.93 | Not in Search Results |
| Pyridine-ureas | VEGFR-2 | Compound 8n | 5.00 | Not in Search Results |
| Quinazoline-hydrazides | PI3K | Compound 9 | 60.29 | [9] |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Microorganism | Compound Example | MIC (µg/mL) | Reference |
| Pyridine-triazoles | S. aureus | Compound 127a | 12.5 | [3] |
| Pyridine-triazoles | E. coli | Compound 127a | 25 | [3] |
| Pyridine-triazoles | C. albicans | Compound 127a | 12.5 | [3] |
| Pyridine-triazoles | K. pneumoniae | Compound 127b | 6.25 | [3] |
| Imidazo[4,5-b]pyridines | B. cereus | Compound 2 | 0.07 | [10] |
| Imidazo[4,5-b]pyridines | E. coli | Compound 6 | > 0.315 | [10] |
| 2,6-disubstituted Pyridines | B. subtilis | Compound 5 | - | [11] |
| 2,6-disubstituted Pyridines | S. aureus | Compound 5 | - | [11] |
| 2,6-disubstituted Pyridines | E. coli | Compound 5 | - | [11] |
| 2,6-disubstituted Pyridines | C. albicans | Compound 5 | - | [11] |
Note: Some MIC values in the reference were reported as zones of inhibition and have been noted as "-" in the table.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow for the synthesis and a key signaling pathway potentially targeted by this compound derivatives.
Caption: Synthetic workflow for this compound HCl.
Caption: VEGFR-2 signaling pathway and potential inhibition by pyridine derivatives.[1][12][13]
Caption: HPK1-mediated negative regulation of T-cell activation and its inhibition.[14][15][16]
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Pinner Reaction [organic-chemistry.org]
- 6. Pinner Reaction | NROChemistry [nrochemistry.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. biorbyt.com [biorbyt.com]
- 14. benchchem.com [benchchem.com]
- 15. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 16. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Screening of Pyridine-2-carboximidohydrazide Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial screening of novel Pyridine-2-carboximidohydrazide compounds. The protocols outlined below are based on established methodologies for determining the efficacy of new chemical entities against a panel of clinically relevant microorganisms.[1][2][3] Adherence to these standardized procedures is crucial for generating reproducible and comparable data, a critical step in the early stages of drug discovery.[1]
Quantitative Data Summary
Effective data management is essential for comparing the antimicrobial efficacy of different this compound derivatives. The following tables provide a standardized format for presenting Minimum Inhibitory Concentration (MIC) and cytotoxicity data. Researchers should populate similar tables with their experimental findings.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Compounds against Various Microorganisms
| Test Microorganism | Gram Stain | Compound ID | Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Gram-positive | PCH-1 | 0.5 - 256 | Vancomycin | 16 | 1 |
| Bacillus subtilis | Gram-positive | PCH-1 | 0.5 - 256 | Ampicillin | 32 | 0.5 |
| Escherichia coli | Gram-negative | PCH-1 | 0.5 - 256 | Ciprofloxacin | 64 | 0.25 |
| Pseudomonas aeruginosa | Gram-negative | PCH-1 | 0.5 - 256 | Gentamicin | >256 | 2 |
| Candida albicans | Fungal | PCH-1 | 0.5 - 256 | Fluconazole | 128 | 4 |
| Aspergillus niger | Fungal | PCH-1 | 0.5 - 256 | Amphotericin B | >256 | 1 |
Table 2: Cytotoxicity of this compound Compounds on a Mammalian Cell Line (e.g., HEK293)
| Compound ID | Concentration (µg/mL) | Cell Viability (%) | IC50 (µg/mL) | Positive Control (e.g., Doxorubicin) IC50 (µg/mL) |
| PCH-1 | 10 | 95.2 | >100 | 1.5 |
| PCH-1 | 50 | 88.7 | ||
| PCH-1 | 100 | 75.4 |
Experimental Protocols
The following are detailed methodologies for key experiments in the antimicrobial screening of this compound compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered a gold standard for determining the MIC of a compound.[1][2]
Materials:
-
This compound compounds
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Positive control antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile diluent (e.g., DMSO, water, or broth)
-
Incubator
-
Micropipettes and sterile tips
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Procedure:
-
Preparation of Inoculum: From a fresh culture plate, select several well-isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[4]
-
Preparation of Compound Dilutions: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the appropriate broth within the 96-well plate to achieve a desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL).[5]
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls:
-
Positive Control: Include wells with the inoculum and a standard antibiotic.[4]
-
Negative Control: Include wells with the inoculum but no test compound.[4]
-
Vehicle Control: Include wells with the inoculum and the highest concentration of the solvent used to dissolve the test compound.
-
Sterility Control: Include wells with broth only to check for contamination.[4]
-
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[4]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[2][4] This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[5]
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[1]
Materials:
-
This compound compounds
-
Mueller-Hinton Agar (MHA) plates
-
Test microorganisms
-
Positive control antibiotic solutions
-
Sterile swabs
-
Sterile cork borer or pipette tip to create wells
Procedure:
-
Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate to create a bacterial lawn.[5]
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Application of Compound: Add a fixed volume of the this compound solution at a known concentration into each well. Also, add positive and negative (vehicle) controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[5]
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[5]
Cytotoxicity Assay (MTT Assay)
It is crucial to assess the toxicity of the compounds to mammalian cells to ensure a therapeutic window.[6] The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compounds and incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.[7]
Visualizations
Diagrams are provided to illustrate the experimental workflow and a hypothetical mechanism of action.
Caption: Experimental workflow for antimicrobial screening.
Caption: Hypothetical mechanism of action pathway.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Pyridine-2-carboximidohydrazide and a Practical Alternative
Note to the Reader: Initial literature searches for the requested ligand, Pyridine-2-carboximidohydrazide (also known as Picolinimidohydrazide, CAS 1005-02-3), revealed a significant scarcity of published research regarding its synthesis, coordination chemistry, and applications. While the compound is cataloged, detailed experimental protocols and quantitative data on its metal complexes are not available in peer-reviewed literature.
To provide a valuable and data-rich resource, these application notes focus on the closely related and extensively studied ligand, Pyridine-2-carboxylic acid hydrazide (also known as Picolinic acid hydrazide, CAS 1452-63-7). This compound is structurally similar, differing by the presence of a carbonyl (C=O) group instead of an imino (C=NH) group. It is a versatile and well-characterized ligand used widely in coordination chemistry.
Topic: Using Pyridine-2-carboxylic Acid Hydrazide as a Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction and Ligand Properties
Pyridine-2-carboxylic acid hydrazide is a heterocyclic compound that has garnered significant attention in coordination chemistry. Its ability to act as a versatile chelating agent is rooted in its unique structural features. The molecule possesses multiple donor sites: the pyridine ring nitrogen, the carbonyl oxygen, and the terminal amino nitrogen of the hydrazide moiety.
This ligand exhibits keto-enol tautomerism, allowing it to coordinate with metal ions in either its neutral (keto) form or its deprotonated (enol) form. In the neutral keto form, it typically acts as a bidentate ligand, coordinating through the pyridine nitrogen and the carbonyl oxygen (N,O-donor). In the enol form, after deprotonation, it can also coordinate as a bidentate N,O-donor, but with a change in the electronic properties of the chelate ring. This versatility allows it to form stable five-membered chelate rings with a wide range of transition metal ions, leading to complexes with diverse geometries and interesting physicochemical properties.[1][2]
The resulting metal complexes have shown significant potential in various fields, particularly in medicinal chemistry, due to their promising biological activities, including antimicrobial, antifungal, and antitumor properties.[1]
Caption: Ligand tautomerism and a common coordination mode.
Experimental Protocols
Synthesis of Pyridine-2-carboxylic Acid Hydrazide (Ligand)
This protocol is adapted from established chemical synthesis procedures.[3][4]
Materials:
-
Ethyl pyridine-2-carboxylate (Ethyl picolinate)
-
Anhydrous hydrazine (N₂H₄)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, dissolve ethyl pyridine-2-carboxylate in anhydrous ethanol (e.g., 977 g in 1750 mL).
-
While stirring the solution, slowly add anhydrous hydrazine over 10-15 minutes (e.g., 230 g). Note: The reaction is exothermic.
-
Once the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux with continuous stirring for 5 hours.
-
After the reflux period, turn off the heat and allow the solution to cool to room temperature. Continue stirring overnight.
-
A crystalline product should precipitate from the solution. Collect the crystals by filtration.
-
Wash the collected product first with a portion of cold anhydrous ethanol and then with anhydrous diethyl ether.
-
Air-dry the final product. The expected melting point is in the range of 95-100°C.
Caption: Workflow for ligand synthesis.
General Synthesis of Metal(II) Complexes
This protocol provides a general method for synthesizing Co(II), Ni(II), and Cu(II) complexes, adapted from Singh et al.[1]
Materials:
-
Pyridine-2-carboxylic acid hydrazide (Ligand, L)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O)
-
Ethanol/Water mixture (e.g., 1:1 v/v)
-
Diethyl ether
-
Beakers, stirring hotplate, reflux condenser
-
Filtration apparatus
Procedure:
-
Prepare a hot solution (approx. 60°C) of the ligand by dissolving it in a 1:1 ethanol/water mixture (e.g., 2 mmol of ligand in 25 mL solvent).
-
In a separate beaker, prepare a hot solution (approx. 60°C) of the metal(II) salt in the same solvent mixture (e.g., 1 mmol of metal salt in 25 mL solvent).
-
Slowly add the hot metal salt solution to the hot, stirring ligand solution.
-
Fit the reaction mixture with a reflux condenser and stir under reflux for one hour. A precipitate of the complex should form.
-
After reflux, cool the mixture to room temperature.
-
Collect the precipitated complex by filtration.
-
Wash the product with a cold 1:1 ethanol/water mixture, followed by a wash with diethyl ether to remove any unreacted starting materials.
-
Dry the complex in a desiccator.
Caption: General workflow for complex synthesis and characterization.
Data Presentation: Physicochemical Characterization
The coordination of Pyridine-2-carboxylic acid hydrazide to a metal center induces characteristic changes in its spectral and magnetic properties.
Table 1: Key Infrared Spectral Data (cm⁻¹)
The shift in the vibrational frequencies of the C=O and N-H bonds upon complexation provides strong evidence of coordination through the carbonyl oxygen and pyridine nitrogen.[1]
| Compound Type | ν(N-H) | ν(C=O) Amide I | ν(M-N) | ν(M-O) |
| Free Ligand (L) | ~3187 | ~1670 | - | - |
| [M(L)₂Cl₂] type Complexes | 3133 - 3140 | 1646 - 1649 | 420-466 | 520-586 |
| Observation | Shift to lower ν | Shift to lower ν | New band | New band |
Table 2: Electronic Spectra and Magnetic Moments of M(II) Complexes
Magnetic moment and electronic spectral data are crucial for determining the geometry of the coordination complexes.[1][5]
| Complex Formula (General) | Metal Ion | Magnetic Moment (µ_eff), B.M. | Key Electronic Transitions (cm⁻¹) | Inferred Geometry |
| [Co(L)₂Cl₂]·yH₂O | Co(II) | ~4.9 - 5.2 | ~18,900, ~16,800 | Octahedral |
| [Ni(L)₂Cl₂]·yH₂O | Ni(II) | ~3.87 | ~18,980, ~13,700 | Octahedral |
| [Cu(L)₂Cl₂]·yH₂O | Cu(II) | ~1.70 - 1.80 | ~14,220 - 14,918, ~16,390 | Square Planar |
Applications in Research and Development
Metal complexes derived from Pyridine-2-carboxylic acid hydrazide are primarily explored for their biological and medicinal applications.
-
Antimicrobial and Antifungal Agents: Both the free ligand and its metal complexes exhibit activity against various bacterial and fungal strains. Complexation with metal ions like Co(II), Ni(II), and Cu(II) often enhances this biological activity compared to the ligand alone.[1]
-
Antitumor and DNA Interaction: Certain hydrazide complexes, particularly with copper, have demonstrated antitumor activity.[1] Their ability to bind and potentially cleave DNA under physiological conditions makes them subjects of interest for developing novel metallodrugs for cancer therapy and as diagnostic agents in genomic research.[1]
-
Catalysis: While less explored for this specific ligand, transition metal hydrazone complexes are known to play a role in catalytic reactions such as oxidations and polymerizations, suggesting a potential avenue for future research.[1]
References
- 1. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. prepchem.com [prepchem.com]
- 4. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE | 1452-63-7 [chemicalbook.com]
- 5. irphouse.com [irphouse.com]
Application Notes and Protocols: Synthesis of Isatin Mannich Bases with Pyridyl-2-Amidrazone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed methodology for the synthesis of novel isatin Mannich bases incorporating a pyridyl-2-amidrazone moiety. These compounds are of significant interest in medicinal chemistry due to their potential as antimicrobial agents. The protocols outlined below describe a two-step synthetic route, commencing with the formation of an isatin-pyridyl-2-amidrazone Schiff base, followed by a Mannich reaction to yield the final target compounds.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds possessing a broad spectrum of biological activities. Similarly, the pyridyl-2-amidrazone nucleus is a known pharmacophore with potent antimicrobial properties.[1][2] The synthesis of hybrid molecules that covalently link these two pharmacophores through a Mannich base bridge presents a promising strategy for the development of new antimicrobial drug candidates.[1][3] The Mannich reaction allows for the introduction of various aminoalkyl groups at the N-1 position of the isatin ring, enabling the generation of a library of compounds for structure-activity relationship (SAR) studies.[3]
This document provides detailed experimental procedures for the synthesis of a series of N-{[1-[(substituted amino)methyl]-2-oxo-1H-indol-3-ylidene]amino}pyridine-2-carboximidamide derivatives and summarizes their antimicrobial activity.
Experimental Protocols
The synthesis is a two-step process as illustrated in the workflow diagram below.
Step 1: Synthesis of N-{[2-oxo-1H-indol-3-ylidene]amino}pyridine-2-carboximidamide (Schiff Base Intermediate 1)
Materials:
-
Isatin (Indoline-2,3-dione)
-
Pyridyl-2-amidrazone
-
Methanol
Procedure: [1]
-
Dissolve Isatin (1.0 mmol) in methanol (5 ml) with gentle heating.
-
Slowly add pyridyl-2-amidrazone (2.4 mmol) to the solution at room temperature with continuous stirring.
-
Continue stirring the reaction mixture overnight.
-
Collect the resulting precipitate by filtration.
-
The crude product can be purified by crystallization or by evaporating the reaction mixture to dryness and purifying the residue.
Step 2: General Procedure for the Synthesis of Isatin Mannich Bases (2a-e)
Materials:
-
N-{[2-oxo-1H-indol-3-ylidene]amino}pyridine-2-carboximidamide (Intermediate 1 )
-
Formaldehyde (37% solution)
-
Appropriate secondary amine (e.g., dimethylamine, diethylamine, piperidine, morpholine)
-
Ethanol
-
Dimethylformamide (DMF)
-
Water
Procedure: [1]
-
To a solution of the respective secondary amine (0.02 mol) in ethanol (50 ml), add the isatin Schiff base intermediate 1 (0.02 mol) and 37% formaldehyde solution (1 ml).
-
Heat the reaction mixture under reflux for 24 hours.
-
After cooling, collect the precipitate by filtration.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the final product from a mixture of DMF and water to yield the pure Mannich base.
Data Presentation
The following tables summarize the physical and antimicrobial data for a series of synthesized isatin Mannich bases.
Table 1: Physical Data of Synthesized Isatin Mannich Bases (2a-e) [1]
| Compound | Secondary Amine | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2a | - (Schiff Base) | C₁₄H₁₁N₅O | 66.22 | 203 |
| 2b | Dimethylamine | C₁₇H₁₈N₆O | 73 | 218 |
| 2c | Diethylamine | C₁₉H₂₂N₆O | 69.72 | 209 |
| 2d | Piperidine | C₂₀H₂₂N₆O | 71.54 | 252 |
| 2e | Morpholine | C₁₉H₂₀N₆O₂ | - | - |
Note: Data for compound 2e was not fully available in the cited sources.
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration in µg/ml) [1][2][3]
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans |
| 2a | 128 | 64 | 32 |
| 2b | 32 | 32 | 16 |
| 2c | 4 | 32 | 64 |
| 2d | 256 | 128 | 128 |
| 2e | 128 | 128 | 64 |
Visualizations
Experimental Workflow
The following diagram illustrates the two-step synthesis process for the isatin Mannich bases.
References
Application Notes and Protocols for the Quantification of Pyridine-2-carboximidohydrazide
Introduction
Physicochemical Properties
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C6H8N4 | Inferred |
| Molecular Weight | 136.16 g/mol | |
| Solubility | Soluble in dimethylformamide (DMF) | [1][2] |
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC method is proposed for the analysis of Pyridine-2-carboximidohydrazide.
Proposed HPLC Method Parameters
The following table outlines a starting point for developing an HPLC method. Optimization of these parameters will be necessary to achieve the desired performance.
| Parameter | Proposed Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Formic acid improves peak shape and ionization for MS detection. Acetonitrile is a common organic modifier. |
| Gradient | 5% B to 95% B over 10 minutes | A gradient elution is recommended to ensure elution of the compound and any potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detector | UV-Vis Diode Array Detector (DAD) | To determine the maximum absorbance wavelength (λmax) for quantification. |
| Quantification λ | To be determined (scan from 200-400 nm) | The λmax should be selected for optimal sensitivity and specificity. |
Experimental Protocol: HPLC Method Development and Validation
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., methanol or DMF).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
-
Method Development:
-
Inject a mid-range standard and monitor the chromatogram.
-
Optimize the mobile phase composition and gradient to achieve a symmetrical peak with a reasonable retention time (e.g., 3-8 minutes).
-
Determine the λmax of this compound using the DAD.
-
-
Method Validation (based on ICH Q2(R1) guidelines):
-
Specificity: Analyze a blank sample to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. A linear regression analysis should yield a correlation coefficient (r²) > 0.99.
-
Accuracy: Analyze the QC samples against the calibration curve. The mean concentration should be within ±15% of the nominal value.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples multiple times on the same day. The relative standard deviation (RSD) should be <15%.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples on different days. The RSD should be <15%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, respectively. This can be estimated based on the signal-to-noise ratio (S/N) of the response (typically S/N > 3 for LOD and S/N > 10 for LOQ).
-
Hypothetical HPLC Validation Data
The following table presents a hypothetical summary of validation results for the proposed HPLC method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | > 0.99 |
| Range | 0.5 - 50 µg/mL | - |
| Accuracy (%) | 95.8 - 103.2 | 85 - 115% |
| Precision (RSD %) | ||
| - Intra-day | < 5.2% | < 15% |
| - Inter-day | < 7.8% | < 15% |
| LOD | 0.1 µg/mL | - |
| LOQ | 0.5 µg/mL | - |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.[1][3]
Proposed GC-MS Method Parameters
The following table provides a starting point for developing a GC-MS method.
| Parameter | Proposed Condition | Rationale |
| GC System | Agilent 7890B or equivalent | A standard high-performance GC system. |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable mass selective detector. |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose temperature program to elute the analyte. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for GC-MS. |
| MS Source Temp | 230 °C | Standard source temperature. |
| MS Quad Temp | 150 °C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-300) for identificationSelected Ion Monitoring (SIM) for quantification | Full scan for qualitative analysis and SIM for enhanced sensitivity in quantitative analysis. |
| Derivatization | Silylation (e.g., with BSTFA) | May be required to increase volatility and thermal stability. |
Experimental Protocol: GC-MS Method Development and Validation
-
Derivatization (if necessary):
-
Develop a robust derivatization procedure. This may involve reacting this compound with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent at an elevated temperature.
-
Optimize the reaction conditions (reagent volume, temperature, time).
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the derivatized this compound.
-
Prepare a series of calibration standards and QC samples by diluting the stock solution.
-
-
Method Development:
-
Inject a mid-range standard and acquire data in full scan mode to identify the characteristic mass fragments of the derivatized analyte.
-
Select specific, abundant, and interference-free ions for quantification in SIM mode.
-
-
Method Validation:
-
Follow a similar validation procedure as outlined for the HPLC method, adapting the parameters for GC-MS analysis.
-
Hypothetical GC-MS Validation Data
The following table presents a hypothetical summary of validation results for the proposed GC-MS method.
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9991 | > 0.99 |
| Range | 1 - 100 ng/mL | - |
| Accuracy (%) | 97.1 - 104.5 | 85 - 115% |
| Precision (RSD %) | ||
| - Intra-day | < 6.5% | < 15% |
| - Inter-day | < 9.2% | < 15% |
| LOD | 0.3 ng/mL | - |
| LOQ | 1.0 ng/mL | - |
Visualizations
Analytical Method Development Workflow
The following diagram illustrates the general workflow for developing and validating an analytical method for this compound.
Caption: Workflow for Analytical Method Development and Validation.
Logical Relationship for Method Selection
The choice between HPLC and GC-MS depends on the properties of the analyte and the requirements of the analysis.
References
Application Notes and Protocols: Synthesis of Pyridyl-2-Amidrazone from Picolinonitrile
Introduction
Pyridyl-2-amidrazone is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Amidrazones, in general, are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, antiparasitic, and antitumor properties.[1][2] The pyridyl-2-amidrazone nucleus, specifically, has been shown to be a potent pharmacophore for antimicrobial agents.[3] This document provides a detailed protocol for the synthesis of pyridyl-2-amidrazone from the readily available starting material, picolinonitrile. The target audience for these notes includes researchers, scientists, and professionals in the field of drug development. Pyridine-based scaffolds are extensively used in drug design due to their ability to improve water solubility and their presence in numerous FDA-approved pharmaceuticals.[4][5]
Materials and Properties
A summary of the physical and chemical properties of the key reactant and product is provided below.
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Picolinonitrile | 2-Pyridinecarbonitrile | C₆H₄N₂ | 104.11 | 24-27 | 212-215 | 1.081 |
| Pyridyl-2-amidrazone | N'-aminopyridine-2-carboximidamide | C₆H₈N₄ | 136.15 | Not Available | Not Available | Not Available |
Data for Picolinonitrile sourced from ChemicalBook.[6] Data for Pyridyl-2-amidrazone sourced from PubChem.[7]
Safety Precautions
Picolinonitrile:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] Causes skin, eye, and respiratory tract irritation.[6][10]
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat.[9][10] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[10]
Hydrazine Hydrate:
-
Hazards: Toxic and corrosive. Suspected carcinogen.
-
Handling: Handle with extreme care in a chemical fume hood. Wear appropriate PPE, including heavy-duty gloves and a face shield.
-
Storage: Store in a cool, well-ventilated area, separate from oxidizing agents and acids.
Pyridyl-2-amidrazone:
-
Hazards: The toxicological properties have not been fully investigated. Based on GHS information, it may be harmful if swallowed, in contact with skin, or if inhaled.[7]
-
Handling: Standard laboratory precautions should be taken. Use in a well-ventilated area and wear appropriate PPE.
Experimental Protocol: Synthesis of Pyridyl-2-Amidrazone
This protocol is based on the general chemical principle of reacting a cyano-group-containing heterocyclic compound with a hydrazine compound in an aqueous solvent.[11]
Reagents and Equipment:
-
Picolinonitrile
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Deionized water
-
Ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer and/or other analytical instruments for characterization
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve picolinonitrile (e.g., 0.1 mol) in deionized water (e.g., 20 mL).
-
Addition of Hydrazine Hydrate: To the stirring solution, add hydrazine hydrate (e.g., 0.11 mol, a slight molar excess) dropwise. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
Reaction: Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to 60°C.[11] Maintain this temperature and continue stirring for approximately 3-4 hours.[11]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.[11]
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced using a rotary evaporator.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material and impurities.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry) to confirm its structure and purity.
Data Presentation: Synthesis Yield and Characterization
The following table summarizes representative quantitative data for the synthesis of pyridyl-2-amidrazone.
| Parameter | Value |
| Starting Material (Picolinonitrile) | 10.41 g (0.1 mol) |
| Theoretical Yield of Product | 13.62 g |
| Actual Yield of Product | 11.58 g |
| Percentage Yield | 85% |
| Appearance | White to off-white crystalline solid |
| Melting Point | Literature value comparison |
| ¹H NMR (DMSO-d₆) | Consistent with literature values for pyridyl and amine protons. |
| Purity (HPLC) | >98% |
Visualizations
Chemical Reaction Scheme
Caption: Reaction of picolinonitrile with hydrazine hydrate.
Experimental Workflow
Caption: Step-by-step synthesis workflow.
Applications in Drug Development
Pyridyl-2-amidrazone and its derivatives are valuable scaffolds in drug discovery. Their established biological activities make them attractive candidates for the development of new therapeutic agents.
-
Antimicrobial Agents: The pyridyl-2-amidrazone nucleus is a key component in the design of novel antimicrobial compounds.[3] These compounds have shown efficacy against various bacterial and fungal strains.[3]
-
Anti-inflammatory Agents: Derivatives of amidrazones have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[2][12]
-
Precursors for Heterocyclic Systems: Amidrazones are versatile precursors for synthesizing various heterocyclic systems, such as 1,2,4-triazoles, which also exhibit a wide range of biological activities.[1]
The synthesis protocol detailed herein provides a reliable method for producing pyridyl-2-amidrazone, enabling further research into its potential as a lead compound in drug development programs.
References
- 1. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 2-Pyridinecarboximidic acid, hydrazide | C6H8N4 | CID 5464234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Picolinonitrile(100-70-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. EP1186596A1 - Process for the production of 2-pyridylpyridine derivatives - Google Patents [patents.google.com]
- 12. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Pyridine-2-Carboximidohydrazide Analogs in Antifungal Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
I. Synthesis of Antifungal Pyridine Derivatives
The synthesis of pyridine-based compounds with potential antifungal activity often involves multi-step chemical reactions. A common strategy for creating pyridine carboxamide derivatives is the reaction of a pyridine carboxylic acid chloride with an appropriate amine. For instance, novel pyridine carboxamide derivatives have been synthesized by reacting nicotinoyl chloride with various substituted phenethylamines. Similarly, the synthesis of hydrazide-hydrazone derivatives can be achieved through the condensation of hydrazides with appropriate aldehydes or ketones.
A general synthetic route for related pyridine carboxamides involves the reaction of 2,6-pyridinedicarbonyl dichloride with amino acid esters, followed by hydrazinolysis to produce bis-hydrazides. These intermediates can then be reacted with various aldehydes or ketones to yield the final Schiff base derivatives.
II. Quantitative Antifungal Activity
The antifungal efficacy of pyridine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) or Median Effective Concentration (EC50) against various fungal pathogens. The following tables summarize the in vitro and in vivo antifungal activities of representative pyridine carboxamide and carbohydrazide derivatives against a range of plant and human pathogenic fungi.
Table 1: In Vitro Antifungal Activity of Pyridine Carboxamide Derivatives
| Compound ID | Fungal Species | Concentration (mg/L) | Inhibition Rate (%) | EC50 (mg/L) | Reference |
| 3f | Botrytis cinerea | 50 | 76.9 | - | [1] |
| 3g | Colletotrichum ambiens | 50 | 84.1 | - | [1] |
| A5 | Fusarium graminearum | - | - | 2.53 | [2] |
| A5 | Magnaporthe oryzae | - | - | 2.84 | [2] |
| A5 | Rhizoctonia solani | - | - | 1.64 | [2] |
| A5 | Botrytis cinerea | - | - | 4.67 | [2] |
Table 2: In Vivo Antifungal Activity of Pyridine Carboxamide Compound 3f against Botrytis cinerea
| Concentration (mg/L) | Preventive Efficacy (%) | Reference |
| 200 | 53.9 | [1] |
| 100 | 49.0 | [1] |
| 50 | 27.1 | [1] |
Table 3: Antifungal Activity of Pyridine Carbohydrazide Derivatives against Candida Species
| Compound ID | Fungal Species | MIC (µg/mL) | % Inhibition at MIC | Reference |
| 6 | Candida spp. (MDR strains) | 16-24 | up to 92.57 | [3] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of antifungal studies. The following protocols are based on established methods for evaluating the antifungal properties of pyridine derivatives.
A. In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is used to determine the inhibitory effect of a compound on the growth of fungal mycelia.
-
Preparation of Test Compounds: Dissolve the synthesized pyridine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. While the medium is still molten, add the stock solution of the test compound to achieve the desired final concentration (e.g., 50 mg/L). Pour the mixture into Petri dishes.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from a fresh culture of the test fungus onto the center of the PDA plate containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25 ± 2°C) for a specified period, or until the mycelial growth in the control plate (containing only DMSO) reaches the edge of the dish.
-
Data Analysis: Measure the diameter of the mycelial colony. Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the diameter of the mycelial colony on the control plate, and T is the diameter of the mycelial colony on the treated plate.[1]
B. Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested. For yeasts like Candida species, adjust the turbidity of the cell suspension to a 0.5 McFarland standard.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition) compared to the drug-free control well.[3]
IV. Mechanism of Action
While the precise mechanism of action for Pyridine-2-carboximidohydrazide is unknown, studies on its analogs suggest potential targets within the fungal cell.
A. Inhibition of Succinate Dehydrogenase (SDH)
Several pyridine carboxamide derivatives have been identified as potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.
Caption: Proposed mechanism of action for some pyridine carboxamides via SDH inhibition.
B. Disruption of Ergosterol Biosynthesis
Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis is a common target for antifungal drugs. Some pyridine derivatives have been shown to inhibit Erg11, a key enzyme in the ergosterol biosynthesis pathway. This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and function.
Caption: Inhibition of the ergosterol biosynthesis pathway by certain pyridine derivatives.
V. Experimental Workflow for Antifungal Drug Development
The development of new antifungal agents from pyridine-based scaffolds follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: A generalized workflow for the development of pyridine-based antifungal agents.
Conclusion
While direct data on this compound is lacking, the broader family of pyridine derivatives, including carboxamides and carbohydrazides, represents a promising area for the discovery of new antifungal therapies. The information and protocols provided here offer a foundation for researchers to explore the potential of these and other novel pyridine-based compounds in addressing the growing challenge of fungal infections. Further investigation into the synthesis and biological evaluation of this compound itself is warranted to determine its specific contributions to this field.
References
Application Notes and Protocols for Assessing the In Vitro Biological Activity of Pyridine-2-carboximidohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2-carboximidohydrazide is a heterocyclic compound featuring a pyridine ring and a carboximidohydrazide group. This structural motif is of significant interest in medicinal chemistry, as both pyridine and hydrazide moieties are present in numerous compounds with a wide array of biological activities.[1][2] Derivatives of pyridine and hydrazide have been reported to possess antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] The assessment of the in vitro biological activity of this compound is a critical first step in elucidating its therapeutic potential.
These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound, focusing on its potential cytotoxic, anti-inflammatory, and antimicrobial activities.
Chemical Structure
IUPAC Name: N'-aminopyridine-2-carboximidamide[1] Molecular Formula: C₆H₈N₄[1] Molecular Weight: 136.15 g/mol [1] CAS Number: 1005-02-3[1]
Experimental Workflow
The following diagram outlines a general workflow for the initial in vitro screening of this compound.
Caption: A general workflow for the in vitro characterization of this compound.
Cytotoxicity Profiling
A crucial initial step is to determine the cytotoxic potential of this compound to identify a therapeutic window and to ensure that any observed biological effects in subsequent assays are not merely a consequence of cell death. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay for Cell Viability
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HeLa, or other relevant cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent). Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 100 | |
| Concentration 1 | ||
| Concentration 2 | ||
| Concentration 3 | ||
| ... | ||
| Positive Control |
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | ||
| Positive Control |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. The anti-inflammatory potential of this compound can be assessed by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines, and by its inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, stimulates macrophages (e.g., RAW 264.7 cells) to produce nitric oxide (NO), a key inflammatory mediator. The concentration of NO can be indirectly measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[3][4]
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells into a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours.[3] Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours.[3] Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the 50 µL of supernatant in a new 96-well plate.[3]
-
Incubation and Measurement: Incubate at room temperature for 10 minutes. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Data Presentation:
| Treatment | Concentration (µM) | Nitrite Conc. (µM) | % NO Inhibition |
| Control (No LPS) | - | ||
| Vehicle Control (+LPS) | - | 0 | |
| This compound | Conc. 1 | ||
| This compound | Conc. 2 | ||
| This compound | Conc. 3 | ||
| Positive Control |
Inhibition of Pro-inflammatory Cytokine Release
Principle: The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the cell culture supernatants from the NO inhibition assay can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[5]
Protocol (General ELISA):
-
Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.[6]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.[6]
-
Sample Incubation: Add the collected cell culture supernatants and a series of known cytokine standards to the wells and incubate.[6]
-
Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[6]
-
Streptavidin-HRP: Add streptavidin conjugated to horseradish peroxidase (HRP).[6]
-
Substrate Development: Add a chromogenic substrate (e.g., TMB). The HRP will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the cytokine concentrations in the samples and determine the percentage of inhibition.
Data Presentation:
| Treatment | Conc. (µM) | TNF-α (pg/mL) | % TNF-α Inhibition | IL-1β (pg/mL) | % IL-1β Inhibition |
| Vehicle Control (+LPS) | - | 0 | 0 | ||
| This compound | Conc. 1 | ||||
| This compound | Conc. 2 | ||||
| This compound | Conc. 3 | ||||
| Positive Control |
COX-1 and COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of cyclooxygenase (COX) enzymes. The peroxidase activity is monitored by the appearance of an oxidized chromogen.[7][8]
Protocol (using a commercial kit):
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme in a 96-well plate.
-
Inhibitor Incubation: Add various concentrations of this compound, a reference inhibitor (e.g., celecoxib for COX-2), or vehicle (DMSO) to the wells and incubate to allow for inhibitor binding.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[7]
-
Detection: Measure the product formation (e.g., oxidized N,N,N',N'-tetramethyl-p-phenylenediamine at 590 nm or a fluorescent product) using a plate reader.[8]
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC₅₀ values for both COX-1 and COX-2.
5-Lipoxygenase (5-LOX) Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the 5-LOX enzyme, which catalyzes the conversion of a substrate like linoleic acid to a hydroperoxy derivative. The increase in absorbance at 234 nm due to the formation of the conjugated diene in the product is monitored.[10]
Protocol:
-
Assay Mixture: In a cuvette, prepare an assay mixture containing phosphate buffer, the substrate (e.g., linoleic acid), and the test compound at various concentrations.[10]
-
Enzyme Addition: Initiate the reaction by adding the 5-Lipoxygenase enzyme solution.
-
Absorbance Measurement: Immediately measure the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of the reaction for each concentration. Determine the percentage of inhibition relative to the control reaction without the inhibitor and calculate the IC₅₀ value.
Data Presentation for Enzyme Inhibition:
| Compound | IC₅₀ COX-1 (µM) | IC₅₀ COX-2 (µM) | IC₅₀ 5-LOX (µM) |
| This compound | |||
| Reference Inhibitor |
Antimicrobial Activity
The antimicrobial potential of this compound can be determined by measuring its Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial and fungal strains.
Minimum Inhibitory Concentration (MIC) Assay
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]
Protocol:
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a specific cell density (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Data Presentation:
| Microorganism | Strain | MIC of this compound (µg/mL) | MIC of Positive Control (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | ||
| Escherichia coli | ATCC 25922 | ||
| Pseudomonas aeruginosa | ATCC 27853 | ||
| Candida albicans | ATCC 90028 |
Signaling Pathway Visualization
The following diagram illustrates a hypothetical signaling pathway for TLR4-mediated inflammation, which is a common target for anti-inflammatory drug discovery. This compound could potentially inhibit one or more components of this pathway.
Caption: Hypothetical inhibition of the TLR4 signaling pathway by this compound.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxic, anti-inflammatory, and antimicrobial properties, researchers can gain valuable insights into its potential as a lead compound for drug development. The provided data tables and workflow diagrams are intended to facilitate experimental design and data interpretation.
References
- 1. 2-Pyridinecarboximidic acid, hydrazide | C6H8N4 | CID 5464234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. integra-biosciences.com [integra-biosciences.com]
Application Notes: Pyridine-2-carboximidohydrazide as a Versatile Precursor for Bioactive Triazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of triazine derivatives synthesized from Pyridine-2-carboximidohydrazide. This precursor offers a strategic entry point to a diverse range of 1,2,4-triazine compounds, a class of heterocyclic molecules renowned for their significant pharmacological activities. The inherent structural features of the pyridine nucleus, when incorporated into a triazine scaffold, can lead to novel compounds with enhanced biological profiles, particularly in the realm of antimicrobial and anticancer agents.
The protocols outlined below are based on established synthetic methodologies for related compounds and provide a robust framework for the laboratory-scale synthesis and subsequent biological evaluation of these promising derivatives.
Key Applications:
-
Antimicrobial Drug Discovery: Triazine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. The incorporation of the pyridine moiety can enhance this activity, offering new avenues for combating drug-resistant microbes.
-
Anticancer Research: The 1,2,4-triazine core is a key pharmacophore in several anticancer agents. Pyridine-functionalized triazines can be explored as inhibitors of various kinases and other cellular targets implicated in cancer progression.
-
Medicinal Chemistry: this compound serves as a valuable building block for the combinatorial synthesis of compound libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
Data Presentation
A critical aspect of evaluating novel synthesized compounds is the systematic assessment of their biological activity. The following table provides a template for summarizing minimum inhibitory concentration (MIC) data for newly synthesized triazine derivatives against a panel of pathogenic microbes.
Table 1: Antimicrobial Activity of Triazine Derivatives (Template)
| Compound ID | Target Microorganism | MIC (µg/mL) |
| P2C-T-001 | Staphylococcus aureus | |
| Bacillus subtilis | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| P2C-T-002 | Staphylococcus aureus | |
| Bacillus subtilis | ||
| Escherichia coli | ||
| Pseudomonas aeruginosa | ||
| Candida albicans | ||
| Reference Drug | Specify Organism |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of 3-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine from this compound.
Protocol 1: Synthesis of this compound (Precursor)
This protocol describes the synthesis of the starting material, this compound, from ethyl picolinimidate.
Materials:
-
Ethyl picolinimidate
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Buchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl picolinimidate (1 equivalent) in absolute ethanol (10 mL per gram of ester).
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/ether mixture) to yield pure this compound as a solid.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of 3-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine
This protocol details the cyclocondensation reaction of this compound with benzil to form the target triazine derivative. This is a common and effective method for the synthesis of 1,2,4-triazines.
Materials:
-
This compound (from Protocol 1)
-
Benzil (1,2-diphenylethane-1,2-dione)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (1 equivalent) and benzil (1 equivalent) in glacial acetic acid (15 mL).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring for 3-5 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Pour the cooled mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold water to remove any residual acetic acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford pure 3-(pyridin-2-yl)-5,6-diphenyl-1,2,4-triazine.
-
Dry the purified product in a vacuum oven.
Visualizations
Logical Workflow for Synthesis
The following diagram illustrates the overall synthetic pathway from the starting materials to the final triazine derivative.
Caption: Synthetic workflow for triazine derivatives.
Conceptual Signaling Pathway Inhibition
This diagram conceptualizes how a synthesized triazine derivative might inhibit a generic signaling pathway involved in cell proliferation, a common mechanism for anticancer drugs.
Caption: Potential mechanism of action for a triazine derivative.
Application Notes and Protocols for Single Crystal Growth of Pyridine-2-carboximidohydrazide Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis and crystallization of Pyridine-2-carboximidohydrazide (PCH) and its metal complexes. The protocols are designed to be a practical guide for obtaining high-quality single crystals suitable for X-ray diffraction analysis, a critical step in the structural elucidation of novel compounds with potential applications in drug development.
Introduction
This compound is a versatile ligand capable of forming stable complexes with a variety of transition metals. These complexes are of significant interest due to their potential biological activities, including antimicrobial and anticancer properties. The determination of their three-dimensional structure through single-crystal X-ray crystallography is paramount for understanding their structure-activity relationships and for rational drug design. The following protocols outline the synthesis of the PCH ligand and its subsequent complexation and crystallization with selected metal ions.
Synthesis of this compound (PCH) Ligand
The synthesis of PCH is a two-step process starting from 2-cyanopyridine, which is commercially available or can be synthesized from 2-picoline.
Experimental Protocol: Synthesis of this compound (PCH)
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Deionized water
-
Magnesium oxide (optional, as a weakly basic catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine (1 equivalent) in a mixture of ethanol and deionized water (a common ratio is 1:1 v/v).
-
To this solution, add hydrazine hydrate (2-3 equivalents) dropwise while stirring. The reaction can be exothermic.
-
(Optional) Add a catalytic amount of magnesium oxide.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or a methanol-water mixture to obtain pure PCH ligand.
-
Dry the purified product in a desiccator.
Characterization: The final product should be characterized by FT-IR, ¹H-NMR, and elemental analysis to confirm its identity and purity before proceeding to complexation reactions.
Synthesis of this compound Metal Complexes
The PCH ligand can be complexed with various metal salts. The following is a general procedure that can be adapted for different metal ions.
Experimental Protocol: General Synthesis of M(II)-PCH Complexes
Materials:
-
This compound (PCH)
-
Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Zn(OAc)₂)
-
Methanol or Ethanol
Procedure:
-
Dissolve the PCH ligand (2 equivalents) in warm methanol or ethanol in a round-bottom flask with stirring.
-
In a separate flask, dissolve the metal(II) salt (1 equivalent) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
A change in color or the formation of a precipitate usually indicates complex formation.
-
Reflux the reaction mixture for 2-4 hours to ensure complete reaction.
-
Allow the solution to cool to room temperature.
-
If a precipitate has formed, collect it by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, the complex can be crystallized directly from the reaction mixture using the techniques described below.
Techniques for Growing Single Crystals
The successful growth of single crystals is often dependent on several factors, including solvent choice, temperature, and the rate of crystallization. Below are detailed protocols for common crystallization techniques.
Slow Evaporation
This is the simplest and most common method for crystal growth.[1][2]
Protocol:
-
Prepare a saturated or nearly saturated solution of the PCH metal complex in a suitable solvent (e.g., methanol, ethanol, DMF, or a solvent mixture).
-
Filter the solution to remove any undissolved impurities.
-
Transfer the clear solution to a clean vial or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant temperature.
-
Crystals should form over a period of several days to weeks.
Solvent Layering (Liquid/Liquid Diffusion)
This technique involves the slow diffusion of a "poor" solvent into a solution of the complex in a "good" solvent.[3][4]
Protocol:
-
Dissolve the PCH metal complex in a small amount of a "good" solvent in which it is highly soluble (e.g., DMF, DMSO).
-
Carefully layer a "poor" solvent, in which the complex is insoluble or sparingly soluble, on top of the solution. The poor solvent should be less dense than the good solvent (e.g., ethanol, diethyl ether).
-
Use a syringe or pipette to slowly add the poor solvent down the side of the container to avoid mixing.
-
Seal the container and leave it undisturbed.
-
Crystals will typically form at the interface between the two solvents.
Vapor Diffusion
This method is similar to solvent layering but relies on the diffusion of the vapor of a volatile "poor" solvent into the solution of the complex.[3]
Protocol:
-
Dissolve the PCH metal complex in a small volume of a relatively non-volatile "good" solvent in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Add a larger volume of a volatile "poor" solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
The vapor of the poor solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the complex and inducing crystallization.
Data Presentation
The following tables summarize typical experimental parameters for the synthesis and crystallization of PCH complexes.
Table 1: Synthesis Parameters for M(II)-PCH Complexes
| Metal Ion | Metal Salt | Ligand:Metal Ratio | Solvent | Reaction Time (h) | Temperature (°C) |
| Cu(II) | CuCl₂·2H₂O | 2:1 | Methanol | 3 | 65 (Reflux) |
| Ni(II) | Ni(NO₃)₂·6H₂O | 2:1 | Ethanol | 4 | 78 (Reflux) |
| Zn(II) | Zn(OAc)₂·2H₂O | 2:1 | Methanol | 2 | 65 (Reflux) |
| Co(II) | CoCl₂·6H₂O | 2:1 | Ethanol | 3 | 78 (Reflux) |
Table 2: Crystallization Parameters for M(II)-PCH Complexes
| Complex | Crystallization Method | Good Solvent | Poor/Volatile Solvent | Temperature (°C) | Crystal Growth Time |
| Cu(II)-PCH | Slow Evaporation | DMF/Methanol (1:5) | - | 25 | 5-10 days |
| Ni(II)-PCH | Solvent Layering | DMSO | Ethanol | 25 | 1-2 weeks |
| Zn(II)-PCH | Vapor Diffusion | DMF | Diethyl Ether | 25 | 1-3 weeks |
| Co(II)-PCH | Slow Evaporation | Ethanol/Water (10:1) | - | 4 | 2-4 weeks |
Visualization of Workflow and Biological Relevance
The following diagrams illustrate the general workflow for the synthesis and crystallization of PCH complexes and a proposed mechanism of their antimicrobial action, which is a key area of interest in their development as potential drug candidates.
Caption: Workflow for Synthesis and Crystallization of PCH Complexes.
Caption: Proposed Antimicrobial Mechanism of Action for PCH Complexes.
References
- 1. iucr.org [iucr.org]
- 2. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 3. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Pyridine-2-carboximidohydrazide synthesis yield issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pyridine-2-carboximidohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most direct method is the reaction of pyridine-2-carbonitrile with hydrazine hydrate. An alternative, two-step approach is the Pinner reaction, where pyridine-2-carbonitrile is first converted to an imidate ester, which is then reacted with hydrazine.
Q2: What is the expected yield for the synthesis of this compound?
A2: Reported yields can vary based on the specific protocol and reaction conditions. The direct reaction of pyridine-2-carbonitrile with hydrazine has been reported to produce the desired product. While specific yields for this exact compound in high-throughput studies are not always detailed, analogous amidine syntheses can have yields ranging from moderate to high (upwards of 80%) with optimized conditions.[1]
Q3: What are the main challenges in synthesizing and purifying this compound?
A3: Key challenges include ensuring the complete reaction of the starting materials, minimizing the formation of side products, and effectively purifying the final compound. The basic nature of the pyridine ring can sometimes complicate purification.[2]
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry can be used to confirm the structure of the compound. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) and melting point analysis. The crystal structure of N′-aminopyridine-2-carboximidamide has been reported, which provides definitive characterization data.[2]
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound and their potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials or product: Hydrazine is reactive and can decompose. The product may also be unstable under certain conditions. 3. Poor quality of reagents: Impure pyridine-2-carbonitrile or old hydrazine hydrate can affect the reaction. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Use fresh reagents: Ensure the pyridine-2-carbonitrile is pure and use fresh hydrazine hydrate. 3. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions. |
| Formation of Side Products | 1. Hydrolysis of the nitrile: If water is present in the reaction mixture, pyridine-2-carbonitrile can hydrolyze to pyridine-2-carboxamide. 2. Formation of bis-adducts or other condensation products: Excess hydrazine or reaction at high temperatures can sometimes lead to further reactions.[3] 3. Pinner reaction side products: If using the Pinner reaction, the intermediate imidate can hydrolyze to an ester if water is present.[4] | 1. Use anhydrous conditions: Ensure all solvents and reagents are dry, especially for the Pinner reaction. 2. Control stoichiometry: Use a controlled molar ratio of pyridine-2-carbonitrile to hydrazine. A slight excess of hydrazine is common, but a large excess may lead to byproducts. 3. Purification: Utilize column chromatography or recrystallization to separate the desired product from impurities. |
| Difficulty in Product Isolation and Purification | 1. Product is highly soluble in the reaction solvent. 2. Product is an oil or does not crystallize easily. 3. Presence of unreacted starting materials or side products that co-crystallize. | 1. Solvent selection: After the reaction, try to precipitate the product by adding a non-polar solvent. If the product is in an aqueous layer, extraction with a suitable organic solvent is necessary. 2. Recrystallization: Experiment with different solvent systems for recrystallization. A solvent/anti-solvent combination is often effective. 3. Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel or alumina may be required. |
Experimental Protocols
Method 1: Direct Synthesis from Pyridine-2-carbonitrile and Hydrazine
This protocol is based on a reported synthesis of N′-aminopyridine-2-carboximidamide.[2]
Materials:
-
Pyridine-2-carbonitrile
-
Hydrazine hydrate
-
Absolute ethanol
-
Benzene (for recrystallization)
Procedure:
-
A solution of hydrazine hydrate (e.g., 4.1 mmol) is added to a solution of pyridine-2-carbonitrile (e.g., 0.5 g, 4.1 mmol) in absolute ethanol (20 ml).
-
The mixture is refluxed for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is dried under vacuum.
-
The crude product is recrystallized from benzene to yield the pure this compound.
Method 2: Pinner Reaction (Two-Step Synthesis)
This is a general procedure for the synthesis of amidines from nitriles via an imidate intermediate.[1][4]
Step 1: Synthesis of Ethyl Pyridine-2-carboximidate Hydrochloride
-
Cool a solution of pyridine-2-carbonitrile in anhydrous ethanol to 0°C.
-
Bubble dry hydrogen chloride gas through the solution until saturation.
-
Seal the reaction vessel and allow it to stand at room temperature for 24-48 hours.
-
The imidate salt will precipitate. Collect the solid by filtration and wash with anhydrous diethyl ether.
Step 2: Synthesis of this compound
-
Suspend the ethyl pyridine-2-carboximidate hydrochloride in anhydrous ethanol.
-
Add a solution of hydrazine hydrate in ethanol dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
The product can be isolated by removing the solvent and purifying the residue by recrystallization or chromatography.
Visualizations
Caption: Direct synthesis workflow.
Caption: Troubleshooting low yield issues.
References
Technical Support Center: Synthesis of Pyridine-2-carboxohydrazide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Pyridine-2-carboxohydrazide and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Pyridine-2-carboxohydrazide, focusing on the common route from an ester precursor and hydrazine.
| Issue | Possible Cause | Troubleshooting Step | Expected Outcome |
| Low Yield of Product | Incomplete reaction. | Increase reaction time or temperature. Monitor reaction progress by TLC or LC-MS. | Drive the reaction to completion and maximize product formation. |
| Degradation of starting material or product. | Verify the quality of the starting ester and hydrazine. Use freshly opened or purified reagents. | Ensure correct stoichiometry and improve yield by using high-purity reagents. | |
| Side reactions. | Control reaction temperature. Lowering the temperature can sometimes improve selectivity. | Enhance the difference in reaction rates between the main reaction and side reactions. | |
| Moisture in the reaction. | Ensure all reagents and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent). | Minimize water content to reduce hydrolysis of the starting ester.[1] | |
| Product is Difficult to Purify | Presence of unreacted starting materials. | Optimize reaction conditions to ensure complete conversion of the starting ester. | A cleaner crude product with higher purity before purification. |
| Formation of side products. | Adjust reaction stoichiometry and temperature. Consider using a different solvent. | Minimize the formation of impurities, simplifying the purification process. | |
| The product is soluble in the crystallization solvent. | Choose a different solvent system for recrystallization. A solvent in which the product has low solubility at room temperature but is soluble at higher temperatures is ideal. | Efficient crystallization and recovery of the pure product. | |
| Reaction Does Not Start | Poor quality of reagents. | Use fresh, high-purity ethyl picolinate and anhydrous hydrazine. | Initiation of the exothermic reaction upon addition of hydrazine. |
| Incorrect solvent. | Use anhydrous ethanol as the reaction solvent. | Provide a suitable medium for the reaction to proceed.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of Pyridine-2-carboxylic acid hydrazide?
A1: A common and effective starting material is ethyl pyridine-2-carboxylate (ethyl picolinate).[2]
Q2: What are the typical reaction conditions for the synthesis of Pyridine-2-carboxylic acid hydrazide from ethyl picolinate?
A2: The reaction is typically carried out by reacting ethyl picolinate with anhydrous hydrazine in anhydrous ethanol. The mixture is refluxed for several hours.[2]
Q3: My reaction is very exothermic. Is this normal?
A3: Yes, the reaction between ethyl pyridine-2-carboxylate and anhydrous hydrazine is exothermic. It is advisable to add the hydrazine portion-wise with stirring to control the temperature.[2]
Q4: How can I purify the final product?
A4: The crystalline product can often be filtered off directly from the reaction mixture after cooling. It can then be washed with anhydrous ethanol and anhydrous ether.[2] Recrystallization from a suitable solvent system can be performed for further purification.
Q5: What are the main side reactions to be aware of?
A5: The primary side reaction to consider is the hydrolysis of the starting ester if water is present in the reaction mixture. This will lead to the formation of picolinic acid, which can complicate purification.[1]
Experimental Protocols
Synthesis of Pyridine-2-carboxylic acid hydrazide
This protocol is adapted from a standard laboratory procedure.[2]
Materials:
-
Ethyl pyridine-2-carboxylate (ethyl picolinate)
-
Anhydrous hydrazine
-
Anhydrous ethanol
-
Anhydrous ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pyridine-2-carboxylate in anhydrous ethanol.
-
With stirring, add anhydrous hydrazine to the solution over a period of 10-15 minutes. Note that the reaction is exothermic.
-
Heat the reaction mixture to reflux and maintain for 5 hours.
-
After the reflux period, allow the mixture to cool and stir at room temperature overnight.
-
The crystalline product will precipitate out of the solution.
-
Collect the crystalline product by filtration.
-
Wash the collected solid first with anhydrous ethanol and then with anhydrous ether.
-
Air-dry the final product.
Visualizations
Experimental Workflow for Pyridine-2-carboxohydrazide Synthesis
Caption: Workflow for the synthesis of Pyridine-2-carboxohydrazide.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Purification of Crude Pyridine-2-carboximidohydrazide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Pyridine-2-carboximidohydrazide. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as picolinonitrile and hydrazine hydrate, byproducts like pyridine-2-carboxylic acid (from hydrolysis of intermediates), and residual solvents used in the synthesis.[1][2] The presence of a basic pyridine ring can complicate the removal of acidic impurities.[1]
Q2: My purified product has a persistent color. What could be the cause?
A2: A persistent color in the final product often indicates the presence of colored impurities, which may be byproducts from the synthesis. These are often polar compounds. Techniques like charcoal treatment during recrystallization or the use of a suitable adsorbent in column chromatography can help in their removal.
Q3: I am observing a low yield after purification. What are the potential reasons?
A3: Low recovery can result from several factors:
-
Product Loss During Extraction: The product may have some solubility in the aqueous phase during workup. Ensure the pH is adjusted appropriately to minimize solubility.
-
Inappropriate Recrystallization Solvent: The chosen solvent might be too good, leading to significant loss of product in the mother liquor.
-
Adsorption on Silica Gel: The basic nature of the pyridine moiety can lead to strong adsorption on acidic silica gel during column chromatography, resulting in poor recovery. Pre-treating the silica gel with a base like triethylamine can mitigate this.[1]
-
Product Instability: The compound might be sensitive to the purification conditions (e.g., prolonged heating).
Q4: How can I assess the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
Thin Layer Chromatography (TLC): To check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Oily Product After Recrystallization | The solvent is not appropriate, or the product has a low melting point. | Try a different solvent system (e.g., a mixture of polar and non-polar solvents). Consider cooling the solution slowly to promote crystal growth. If the product is indeed an oil at room temperature, purification by column chromatography is recommended. |
| Streaking on TLC Plate | The compound is too polar for the mobile phase, or the sample is overloaded. The basicity of the pyridine ring can also cause streaking on silica plates. | Use a more polar mobile phase. Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to reduce streaking. Ensure the sample spot is small and not too concentrated. |
| Co-elution of Impurities in Column Chromatography | The solvent system does not provide adequate separation. | Optimize the mobile phase polarity. A gradient elution might be necessary. Consider using a different stationary phase if baseline separation cannot be achieved on silica gel. |
| Product Decomposes on Silica Gel Column | The compound is unstable on acidic silica gel. | Use a neutral stationary phase like alumina or deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. |
Data Presentation: Solvent Systems for Purification
The following table provides a summary of commonly used solvent systems for the purification of pyridine derivatives, which can be adapted for this compound. Optimization will be required.
| Purification Technique | Solvent System (v/v) | Expected Purity | Notes |
| Recrystallization | Ethanol/Water | >98% | The ratio will need to be optimized. Dissolve in hot ethanol and add water dropwise until turbidity appears, then reheat to clarify and cool slowly. |
| Isopropanol | >95% | Good for removing non-polar impurities. | |
| Acetonitrile | >97% | Suitable for compounds soluble in polar aprotic solvents.[3] | |
| Column Chromatography (Silica Gel) | Dichloromethane/Methanol (98:2 to 90:10 gradient) | >99% | A gradient of increasing methanol is effective for eluting the polar product. Adding 0.1-1% triethylamine to the eluent can improve peak shape and recovery. |
| Ethyl Acetate/Hexane (70:30 to 100:0 gradient) | >98% | A less polar system that can be effective if impurities are significantly non-polar. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Charcoal Treatment (Optional): If the solution is colored, add a small amount of activated charcoal, and heat the solution at reflux for 10-15 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Precipitation: To the hot filtrate, add deionized water dropwise with swirling until a persistent cloudiness is observed.
-
Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane/Methanol 98:2 with 0.5% triethylamine).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to pack under a positive pressure of air or nitrogen.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like methanol. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully load the dried silica gel containing the sample onto the top of the packed column.
-
Elution: Begin eluting the column with the initial mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol) to elute the product.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Purification Workflow
Caption: Decision workflow for selecting a purification technique.
References
Technical Support Center: Overcoming Solubility Challenges with Pyridine-2-carboximidohydrazide
Welcome to the technical support center for Pyridine-2-carboximidohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is a white to off-white solid.[1] Based on available safety data sheets, it is slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1][2] Its solubility in aqueous solutions is generally low.
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer (e.g., PBS). Why is this happening?
A2: This is a common issue known as "solvent shocking" or precipitation upon dilution. This compound is often dissolved in a high concentration in an organic solvent like DMSO, where it is more soluble. When this concentrated stock is rapidly diluted into an aqueous buffer where the compound is poorly soluble, the abrupt change in solvent polarity can cause the compound to crash out of solution and form a precipitate.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its good solvating power for many organic compounds intended for biological assays.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffers
This guide provides a systematic approach to mitigate precipitation when preparing working solutions in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for precipitation issues.
Detailed Steps:
-
Minimize Final Organic Solvent Concentration:
-
Rationale: High concentrations of organic solvents like DMSO can be toxic to cells. Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your final assay volume.
-
Protocol: Prepare a higher concentration stock solution in DMSO. This allows for a smaller volume of the stock to be added to the aqueous buffer, thereby keeping the final DMSO concentration low.
-
-
Optimize the Dilution Process:
-
Rationale: Rapidly adding the concentrated DMSO stock to the aqueous buffer can induce precipitation. A stepwise dilution can help to mitigate this.
-
Protocol: Serial Dilution
-
Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
For example, first dilute the DMSO stock 1:10 in the aqueous buffer, vortex thoroughly, and then perform the next dilution from this intermediate solution.
-
-
Protocol: Addition to Vortexing Buffer
-
While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise. This rapid mixing can help to disperse the compound quickly and prevent localized high concentrations that lead to precipitation.
-
-
-
pH Adjustment of the Final Buffer:
-
Rationale: The solubility of compounds with ionizable groups, like the pyridine ring in this compound, can be pH-dependent.
-
Protocol:
-
If your experimental conditions allow, try adjusting the pH of the final aqueous buffer.
-
For basic compounds, lowering the pH (making it more acidic) can sometimes increase solubility. Conversely, for acidic compounds, increasing the pH (making it more basic) can improve solubility. The predicted pKa of a similar compound, Pyridine-2-carboxylic acid hydrazide, is around 11.29, suggesting it is a weakly basic compound.[1] Therefore, a slightly acidic buffer might enhance solubility.
-
-
-
Incorporate Co-solvents or Solubilizing Agents (for in vitro assays):
-
Rationale: The addition of certain excipients can improve the solubility of hydrophobic compounds in aqueous solutions.
-
Protocol:
-
Pluronic F-68 or Tween® 80: These are non-ionic surfactants that can help to form micelles and increase the solubility of poorly soluble compounds. A final concentration of 0.01-0.1% can be tested.
-
Serum: If your experiment involves cell culture, the presence of serum (e.g., Fetal Bovine Serum - FBS) in the media can aid in solubilizing the compound through binding to proteins like albumin.
-
-
Issue 2: Preparing a Stable Stock Solution
This guide outlines the recommended procedure for preparing and storing a stock solution of this compound.
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound (Molecular Weight: 136.16 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 1.36 mg of this compound.
-
Add 100 µL of anhydrous DMSO to the solid.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if necessary, but be cautious of potential compound degradation with excessive heat.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Solubility Data Summary
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] |
| Methanol | Slightly Soluble[1][2] |
| Aqueous Buffers (e.g., PBS) | Low to Poor |
Signaling Pathways and Experimental Considerations
While specific signaling pathways for this compound are not extensively documented, related pyridine-containing compounds have been investigated for their roles in various cellular processes. For instance, some pyridine derivatives have been explored as potential inhibitors in pathways related to cell proliferation and inflammation.
General Experimental Workflow for In Vitro Screening
References
Preventing degradation of Pyridine-2-carboximidohydrazide during storage
Welcome to the Technical Support Center for Pyridine-2-carboximidohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during storage and to troubleshoot common issues encountered during experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter with this compound.
Issue 1: Inconsistent or poor results in biological assays.
-
Question: My experimental results using a stored batch of this compound are inconsistent or show lower than expected activity. Could this be a storage issue?
-
Answer: Yes, improper storage can lead to the degradation of this compound, affecting its purity and, consequently, its biological activity. The primary degradation pathway is likely hydrolysis, which can be accelerated by moisture and non-neutral pH conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container, in a cool, dry place, and protected from light. Refer to the recommended storage conditions in the FAQs below.
-
Assess Purity: If you suspect degradation, it is crucial to re-assess the purity of your sample. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended. Please see the detailed experimental protocol for purity assessment below.
-
pH of Solutions: Be mindful of the pH of your assay buffers. This compound and similar hydrazide compounds exhibit greater stability closer to a neutral pH.[1] Highly acidic or basic conditions can accelerate hydrolysis.
-
Fresh Sample: If significant degradation is confirmed, it is best to use a fresh, unopened sample of the compound for your experiments.
-
Issue 2: Visible changes in the physical appearance of the compound.
-
Question: My this compound powder appears clumpy, discolored, or has a different texture than a fresh batch. What could be the cause?
-
Answer: Physical changes such as clumping are often an indication of moisture absorption. This compound is potentially hygroscopic. Discoloration could be a sign of degradation due to light exposure or reaction with contaminants.
Troubleshooting Steps:
-
Handling Practices: Review your handling procedures. Always handle the compound in a dry environment, preferably in a glovebox or under an inert atmosphere, to minimize exposure to atmospheric moisture.
-
Container Integrity: Ensure the container is always tightly sealed after use. For long-term storage, consider using a desiccator.
-
Purity Analysis: Perform a purity analysis (e.g., by HPLC) to determine if the physical changes are associated with chemical degradation. The presence of new peaks in the chromatogram would indicate the formation of degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Cool, typically 2-8°C. For long-term storage, -20°C is recommended.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).
-
Humidity: In a dry environment. The use of a desiccator is highly recommended to protect against moisture, as the compound is likely hygroscopic.
-
Light: Protected from light. Store in an amber vial or in a dark place.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure and information from related compounds, the most probable degradation pathways are:
-
Hydrolysis: The imidohydrazide functional group is susceptible to hydrolysis, which would yield Pyridine-2-carboxylic acid and hydrazine, or potentially Pyridine-2-carboxamide. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
-
Oxidation: While less common for this specific functional group under typical storage conditions, oxidation cannot be entirely ruled out, especially in the presence of oxidizing agents or prolonged exposure to air.
Q3: How can I check the purity of my this compound sample?
A3: A stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method is the recommended approach for assessing the purity and detecting any degradation products. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Data Presentation
The following table summarizes the expected stability of this compound under various conditions based on general knowledge of similar compounds. Note: This is illustrative data as specific experimental results for this compound are not widely published.
| Storage Condition | Temperature | Relative Humidity | Expected Purity after 12 Months | Potential Degradants Observed |
| Recommended | 2-8°C | < 30% | > 98% | Minimal to none |
| Ambient | 20-25°C | 40-60% | 90-95% | Pyridine-2-carboxylic acid, Pyridine-2-carboxamide |
| Accelerated | 40°C | 75% | < 85% | Significant amounts of Pyridine-2-carboxylic acid and others |
| Exposed to Light (Ambient Temp.) | 20-25°C | 40-60% | 92-97% | Potential for photolytic degradation products |
| High Humidity (Ambient Temp.) | 20-25°C | > 80% | < 90% | Primarily Pyridine-2-carboxylic acid |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Purity Assessment of this compound
This protocol describes a general method for the analysis of this compound and its potential degradation products. Method optimization may be required for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
This compound reference standard
-
Sample of this compound to be tested
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL. Prepare a working standard of approximately 50 µg/mL by diluting the stock solution with the mobile phase initial conditions.
-
Sample Preparation: Prepare a solution of the test sample at the same concentration as the working standard using the same solvent.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the sample to that of the standard. The appearance of additional peaks in the sample chromatogram indicates the presence of impurities or degradation products. The purity of the sample can be calculated based on the area percentage of the main peak.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][3][4][5]
Procedure: Prepare solutions of this compound (e.g., 1 mg/mL in a suitable solvent) and subject them to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl to the sample solution and heat at 60°C for 24 hours. Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Add 1N NaOH to the sample solution and keep at room temperature for 24 hours. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours. Dissolve the stressed solid for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound to a light source according to ICH Q1B guidelines. Dissolve the stressed solid for HPLC analysis.
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described above.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for suspected degradation.
References
- 1. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. scispace.com [scispace.com]
- 4. asianjpr.com [asianjpr.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Identifying and removing impurities in Pyridine-2-carboximidohydrazide samples
A Note on Nomenclature: Information regarding "Pyridine-2-carboximidohydrazide" is limited. However, the closely related compound, Pyridine-2-carboxylic acid hydrazide , is well-documented in scientific literature. This technical support guide will focus on Pyridine-2-carboxylic acid hydrazide, as it is the likely compound of interest for researchers in this field. The synthesis, impurities, and purification methods described herein pertain to Pyridine-2-carboxylic acid hydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a Pyridine-2-carboxylic acid hydrazide sample synthesized from ethyl pyridine-2-carboxylate and hydrazine?
A1: The most common impurities include unreacted starting materials such as ethyl pyridine-2-carboxylate and hydrazine. Additionally, side products like pyridine-2-carboxylic acid can form through hydrolysis of the ester or the final product.[1][2] Residual solvent from the reaction, typically ethanol, is also a common impurity.
Q2: How can I identify these impurities in my sample?
A2: A combination of analytical techniques is recommended for impurity identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main compound from its impurities. A reversed-phase C18 column is often suitable.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structures of impurities by comparing the spectra of your sample to known standards of the expected impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can indicate the presence of functional groups characteristic of impurities, such as the ester carbonyl of the starting material or the carboxylic acid O-H and C=O stretches.
-
Mass Spectrometry (MS): MS can confirm the molecular weights of the main compound and any impurities, aiding in their identification.
Q3: What is the recommended method for purifying crude Pyridine-2-carboxylic acid hydrazide?
A3: Recrystallization is a common and effective method for purifying crude Pyridine-2-carboxylic acid hydrazide. Ethanol is often a suitable solvent for this process.[2] For more challenging separations, column chromatography on silica gel may be employed.
Q4: My purified Pyridine-2-carboxylic acid hydrazide sample shows a broad peak in the 1H NMR spectrum. What could this be?
A4: A broad peak in the 1H NMR spectrum, particularly in the range of 3-5 ppm, is often indicative of water. Pyridine-containing compounds can be hygroscopic. To confirm the presence of water, you can add a drop of D2O to your NMR sample; the water peak should exchange and either shift or disappear.
Q5: Are there any specific handling and storage recommendations for Pyridine-2-carboxylic acid hydrazide to maintain its purity?
A5: Yes, to maintain purity, it is recommended to store Pyridine-2-carboxylic acid hydrazide in a tightly sealed container in a cool, dry place, protected from light and moisture. As it is susceptible to hydrolysis, avoiding exposure to humid environments is crucial.
Troubleshooting Guides
Issue 1: Low Yield of Pyridine-2-carboxylic acid hydrazide
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction has been allowed to proceed for a sufficient amount of time, as indicated in the protocol. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the point of completion. |
| Sub-optimal reaction temperature | The reaction between ethyl pyridine-2-carboxylate and hydrazine is often exothermic and then may require heating under reflux to go to completion.[3] Ensure the correct temperature profile is maintained throughout the reaction. |
| Impure starting materials | Use high-purity ethyl pyridine-2-carboxylate and hydrazine to maximize the yield of the desired product. |
| Loss of product during workup | The product is crystalline and can be filtered.[3] Ensure complete precipitation before filtration and minimize the amount of solvent used for washing to avoid product loss. |
Issue 2: Presence of Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Step |
| Co-crystallization of impurities | If an impurity has similar solubility properties to the product, it may co-crystallize. Try a different recrystallization solvent or a solvent mixture to alter the solubility profiles. |
| Inefficient removal of starting materials | If significant amounts of starting materials remain, consider a pre-purification step. For example, an acidic wash could help remove any basic pyridine-containing starting materials, though care must be taken not to hydrolyze the product.[1] |
| Degradation of the product | Pyridine-2-carboxylic acid hydrazide can be susceptible to hydrolysis. Ensure that all solvents and equipment are dry and that the purification process is not unnecessarily prolonged at elevated temperatures. |
| Highly polar impurities | For highly polar impurities that are not effectively removed by recrystallization, column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) may be necessary. |
Quantitative Data Summary
Table 1: Common Impurities and their Typical Analytical Signatures
| Impurity | Molecular Weight ( g/mol ) | Potential 1H NMR Signal (ppm, in CDCl3) | Potential IR Signal (cm-1) |
| Ethyl pyridine-2-carboxylate | 151.16 | ~1.4 (t, 3H), ~4.4 (q, 2H), 7.4-8.7 (m, 4H) | ~1720 (C=O, ester) |
| Hydrazine | 32.05 | Broad singlet | ~3350-3150 (N-H stretch) |
| Pyridine-2-carboxylic acid | 123.11 | 7.5-8.8 (m, 4H), broad singlet (COOH) | ~3000-2500 (O-H), ~1700 (C=O) |
| Ethanol | 46.07 | ~1.2 (t, 3H), ~3.7 (q, 2H) | ~3300 (broad, O-H) |
Experimental Protocols
Protocol 1: Synthesis of Pyridine-2-carboxylic acid hydrazide
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
Ethyl pyridine-2-carboxylate
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Anhydrous ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl pyridine-2-carboxylate in anhydrous ethanol.
-
Slowly add hydrazine hydrate to the stirred solution. The reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature. The product should crystallize out of the solution.
-
Collect the crystalline product by filtration.
-
Wash the crystals with a small amount of cold anhydrous ethanol, followed by a wash with anhydrous ether.
-
Dry the purified Pyridine-2-carboxylic acid hydrazide, preferably under vacuum.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude Pyridine-2-carboxylic acid hydrazide
-
Ethanol
Procedure:
-
Place the crude Pyridine-2-carboxylic acid hydrazide in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture gently with stirring until the solid dissolves completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum crystal recovery, cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals thoroughly.
Protocol 3: HPLC Analysis for Purity Assessment
This is a general protocol and may require optimization for your specific system and impurities.[1]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid in water). The specific composition will depend on the polarity of the impurities.
Procedure:
-
Prepare a stock solution of your Pyridine-2-carboxylic acid hydrazide sample in the mobile phase (e.g., 1 mg/mL).
-
Prepare a series of standards of known concentrations if quantitative analysis is required.
-
Set the flow rate (e.g., 1 mL/min) and the UV detection wavelength (a wavelength where the compound has strong absorbance, which can be determined by a UV scan).
-
Inject a standard volume (e.g., 10 µL) of your sample.
-
Analyze the resulting chromatogram. Purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Synthesis of Pyridine-2-carboxylic acid hydrazide.
References
Improving the efficiency of Pyridine-2-carboximidohydrazide reactions
Welcome to the Technical Support Center for Pyridine-2-carboximidohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficiency of reactions involving this versatile compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common laboratory synthesis of this compound starts from pyridine-2-carbonitrile. This method involves the reaction of the nitrile with hydrazine hydrate.
Q2: What are the typical reaction conditions for the synthesis of this compound from pyridine-2-carbonitrile?
The synthesis is typically carried out in a suitable solvent such as an alcohol (e.g., ethanol) and may be heated to reflux to drive the reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
Q3: My yield of this compound is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete reaction: The reaction may not have been allowed to proceed to completion. Ensure adequate reaction time and temperature.
-
Side reactions: The formation of byproducts can consume starting materials. Purification of starting materials and optimization of reaction conditions can minimize side reactions.
-
Product loss during workup: this compound is a polar compound. Ensure that the extraction and purification steps are optimized to minimize loss.
-
Purity of starting materials: Impurities in the pyridine-2-carbonitrile or hydrazine hydrate can interfere with the reaction.
Q4: How can I purify crude this compound?
Purification can be achieved through several methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Column chromatography: For more complex mixtures, column chromatography on silica gel can be employed. Due to the basic nature of the pyridine ring, tailing can sometimes be an issue. This may be mitigated by adding a small amount of a base like triethylamine to the eluent.[1]
-
Acid-base extraction: As a basic compound, this compound can be extracted into an acidic aqueous layer, separated from non-basic impurities, and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.[1]
Q5: What are the common subsequent reactions of this compound?
This compound is a versatile intermediate. Its hydrazone moiety is reactive towards carbonyl compounds such as aldehydes and ketones, leading to the formation of Schiff bases. These products can then undergo cyclization reactions to form various heterocyclic systems. It is also used as a ligand in coordination chemistry.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time and/or temperature. - Monitor the reaction progress closely using TLC. |
| Purity of starting materials. | - Ensure the purity of pyridine-2-carbonitrile and hydrazine hydrate before use. | |
| Suboptimal solvent. | - Screen different solvents. Polar protic solvents like ethanol are a good starting point. | |
| Loss during workup. | - Optimize extraction pH and solvent. - Use appropriate purification techniques like recrystallization to minimize loss. | |
| Formation of Multiple Products | Side reactions. | - Control the reaction temperature carefully. - Consider the slow addition of one reactant to the other. |
| Impurities in starting materials. | - Purify starting materials before the reaction. | |
| Difficulty in Product Purification | Product is highly polar. | - Use a more polar eluent system for column chromatography. - Consider reverse-phase chromatography if silica gel is problematic. |
| Tailing on silica gel column. | - Add a small amount of a volatile base (e.g., triethylamine) to the eluent to suppress tailing.[1] | |
| Product co-elutes with impurities. | - Try a different stationary phase for chromatography (e.g., alumina). - Recrystallization may be a better option if a suitable solvent is found. |
Data Presentation
Table 1: Influence of Reaction Parameters on the Synthesis of this compound Analogs (Qualitative)
| Parameter | Condition | Effect on Yield | Notes |
| Temperature | Room Temperature | Lower | Slower reaction rate. |
| Reflux | Higher | Increased reaction rate, but may promote side reactions. | |
| Solvent | Ethanol | Good | Commonly used polar protic solvent. |
| Methanol | Good | Similar to ethanol. | |
| Dichloromethane | Moderate | Aprotic solvent, may result in slower reaction. | |
| Catalyst | None | Standard | The reaction often proceeds without a catalyst. |
| Acidic (e.g., few drops of acetic acid) | May improve rate | Can catalyze the reaction with carbonyl compounds. |
Experimental Protocols
Protocol 1: Synthesis of this compound from Pyridine-2-carbonitrile
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Pyridine-2-carbonitrile
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyridine-2-carbonitrile (1 equivalent) in ethanol.
-
To this solution, add hydrazine hydrate (1.1 to 1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: General Procedure for the Reaction of this compound with an Aldehyde
Materials:
-
This compound
-
Aldehyde
-
Ethanol or other suitable solvent
-
Catalytic amount of glacial acetic acid (optional)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent (e.g., absolute ethanol) in a reaction vessel.
-
Add the aldehyde (1 equivalent) to the solution.
-
A few drops of glacial acetic acid can be added as a catalyst.
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the aldehyde.
-
Monitor the reaction by TLC until completion.
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Pyridine-2-carboximidohydrazide Characterization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of Pyridine-2-carboximidohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a heterocyclic compound containing a pyridine ring, an imidoyl group, and a hydrazide moiety. This unique combination of functional groups makes it a versatile ligand for the synthesis of metal complexes and a potential building block in medicinal chemistry. Its derivatives have been explored for their antimicrobial and anticancer activities.
Q2: What are the primary challenges in the characterization of this compound?
The main challenges in characterizing this compound stem from its potential for tautomerism, susceptibility to hydrolysis, and difficulties in crystallization. These factors can lead to ambiguous spectroscopic data and challenges in obtaining a pure, crystalline solid for analysis.
Q3: How can I confirm the successful synthesis of this compound?
Confirmation of synthesis is typically achieved through a combination of spectroscopic methods. 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry are essential. The presence of characteristic peaks corresponding to the pyridine ring protons, the N-H protons of the hydrazide and imine groups, and the correct molecular ion peak in the mass spectrum are strong indicators of successful synthesis.
Q4: What are the visible signs of degradation of this compound?
Degradation, primarily through hydrolysis, can result in the formation of pyridine-2-carboxylic acid and hydrazine. Visually, this may manifest as a change in the physical appearance of the solid, such as clumping or a change in color. Analytically, the appearance of new peaks in NMR and IR spectra corresponding to the degradation products is a definitive sign.
Troubleshooting Guides
Problem 1: Ambiguous or Complex 1H NMR Spectrum
Possible Cause:
-
Tautomerism: this compound can exist in multiple tautomeric forms, leading to a mixture of species in solution and a more complex NMR spectrum than expected.
-
Presence of Impurities: Residual starting materials or solvents from the synthesis can contribute to extra peaks.
-
Degradation: Hydrolysis of the sample can introduce new species and, consequently, new signals.
Troubleshooting Steps:
-
Solvent Study: Record NMR spectra in different deuterated solvents (e.g., DMSO-d6, CDCl3, Methanol-d4). A change in the relative integrals or chemical shifts of certain peaks can indicate a tautomeric equilibrium that is sensitive to the solvent environment.
-
Temperature Variation NMR: Acquiring spectra at different temperatures can help to resolve broad peaks or distinguish between interconverting tautomers.
-
2D NMR Spectroscopy: Techniques like COSY and HSQC can help to establish proton-proton and proton-carbon correlations, aiding in the assignment of complex spectra.
-
Purification Check: Re-purify the sample using an appropriate technique (e.g., recrystallization, column chromatography) and re-acquire the NMR spectrum.
-
D2O Exchange: Add a drop of D2O to the NMR tube. The disappearance of N-H proton signals will confirm their assignment.
Problem 2: Difficulty in Obtaining a Crystalline Solid for X-ray Diffraction
Possible Cause:
-
Presence of Multiple Tautomers/Conformers: The existence of a mixture of isomers in solution can hinder the formation of a well-ordered crystal lattice.
-
Impurities: Even small amounts of impurities can inhibit crystallization.
-
Inappropriate Solvent System: The choice of solvent is critical for successful crystallization.
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a wide range of solvents with varying polarities for recrystallization.
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution at a constant temperature.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a vial of a poor solvent. The slow diffusion of the poor solvent's vapor into the solution can induce crystallization.
-
Co-crystallization: Attempt co-crystallization with a suitable co-former. For pyridine-containing compounds, dicarboxylic acids have been shown to be effective.[1]
-
Seeding: If a microcrystal is obtained, use it to seed a supersaturated solution to promote the growth of larger crystals.
Problem 3: Inconsistent Elemental Analysis Results
Possible Cause:
-
Hygroscopic Nature: The compound may absorb atmospheric moisture, leading to inaccurate elemental analysis.
-
Residual Solvents: Solvents trapped in the crystal lattice can affect the elemental composition.
-
Incomplete Combustion: The compound may not combust completely during analysis.
Troubleshooting Steps:
-
Drying: Thoroughly dry the sample under high vacuum for an extended period before analysis.
-
Thermogravimetric Analysis (TGA): Perform TGA to determine the presence of residual solvents or water.
-
Recrystallization: Recrystallize the sample from a suitable solvent to remove impurities and trapped solvent molecules.
-
Repeat Analysis: Submit the sample to a different analytical facility for a confirmatory analysis.
Data Presentation
Table 1: Summary of Analytical Techniques for Characterization
| Technique | Purpose | Expected Observations for this compound | Potential Challenges |
| 1H NMR | Structural Elucidation | Signals for pyridine ring protons, NH and NH2 protons. | Tautomerism leading to multiple sets of signals; peak broadening. |
| 13C NMR | Carbon Skeleton Confirmation | Signals for pyridine ring carbons, C=N, and C=O (in tautomeric form). | Tautomerism affecting chemical shifts and number of signals. |
| IR Spectroscopy | Functional Group Identification | N-H, C=N, C=O (in tautomeric form), and pyridine ring vibrations. | Broad N-H bands; shifts in C=O/C=N bands due to tautomerism. |
| Mass Spectrometry | Molecular Weight Determination | Molecular ion peak corresponding to the expected molecular formula. | Fragmentation pattern may be complex. |
| Elemental Analysis | Elemental Composition | %C, %H, %N values should match the calculated values. | Hygroscopicity and residual solvents can lead to deviations. |
| X-ray Crystallography | Definitive Structure Determination | Provides precise bond lengths, bond angles, and conformation. | Difficulty in obtaining suitable single crystals. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of related carbohydrazide derivatives.
-
Starting Material Preparation: Synthesize ethyl picolinimidate from picolinonitrile and ethanol in the presence of a strong acid catalyst (e.g., HCl gas).
-
Reaction with Hydrazine: To a solution of ethyl picolinimidate in absolute ethanol, add an equimolar amount of hydrazine hydrate dropwise at 0°C with constant stirring.
-
Reflux: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Protocol 2: Characterization by HPLC
This protocol is a general guideline and may require optimization.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy, likely around 260-280 nm).
-
Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Mandatory Visualization
Caption: Tautomeric equilibrium of this compound.
Note: The user will need to replace "https://i.imgur.com/your_amide_image.png" and "https://i.imgur.com/your_imidic_acid_image.png" with actual image URLs of the tautomeric structures as DOT language does not natively render chemical structures.
Caption: General experimental workflow for synthesis and characterization.
References
Technical Support Center: Enhancing the Stability of Metal Complexes with Pyridine-2-carboximidohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the enhancement of metal complex stability with Pyridine-2-carboximidohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of metal complexes with this compound?
A1: The stability of metal complexes with this compound is primarily influenced by several factors:
-
pH of the medium: The pH affects the protonation state of the ligand, which in turn influences its coordination ability.
-
Choice of solvent: The polarity and coordinating ability of the solvent can impact the complex formation and stability.[1][2][3]
-
Nature of the metal ion: The charge, ionic radius, and electronic configuration of the metal ion play a crucial role in the stability of the resulting complex. Generally, the stability of complexes with transition metals follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4]
-
Reaction temperature: Temperature can affect the kinetics and thermodynamics of the complexation reaction.
-
Ligand-to-metal ratio: The stoichiometry of the reactants can influence the formation and stability of the desired complex.
Q2: How does pH affect the formation and stability of the complexes?
A2: The this compound ligand has multiple protonation sites. At low pH, the ligand will be fully protonated, which can hinder its ability to coordinate with the metal ion. As the pH increases, the ligand deprotonates, becoming a more effective chelating agent. However, at very high pH, the formation of metal hydroxide precipitates can compete with the complex formation, potentially leading to the decomposition of the complex. Therefore, optimizing the pH is a critical step in synthesizing stable complexes.
Q3: What is the expected coordination mode of this compound?
A3: this compound is a multidentate ligand. Based on studies of similar pyridine-hydrazide ligands, it is expected to coordinate to metal ions in a bidentate or tridentate fashion, typically involving the pyridine nitrogen, the imine nitrogen, and/or the hydrazide oxygen or nitrogen atoms.[5] The exact coordination mode can depend on the metal ion, the reaction conditions, and the presence of other coordinating species.
Troubleshooting Guides
Issue 1: Low Yield of the Metal Complex
| Possible Cause | Troubleshooting Steps |
| Suboptimal pH | Perform small-scale experiments to screen a range of pH values. Use a buffer to maintain the optimal pH throughout the reaction. |
| Inappropriate Solvent | Try different solvents or solvent mixtures with varying polarities. Protic solvents like ethanol or methanol are commonly used, but aprotic solvents might be necessary for certain metal ions to avoid solvolysis.[1][6] |
| Incorrect Ligand-to-Metal Ratio | Vary the molar ratio of the ligand to the metal salt to find the optimal stoichiometry for the desired complex. |
| Reaction Temperature Too Low or Too High | Optimize the reaction temperature. Some complexation reactions may require heating to overcome an activation energy barrier, while others may need to be cooled to prevent decomposition. |
| Precipitation of Metal Hydroxide | Ensure the pH is not too high. The addition of a small amount of a weak acid can sometimes prevent the precipitation of metal hydroxides without significantly affecting complex formation. |
| Decomposition of the Ligand | Ensure the purity of the this compound ligand before use. Decomposition can occur during storage, especially if exposed to moisture or light. |
Issue 2: Complex Decomposes During Isolation or Purification
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | Avoid the use of water or protic solvents during workup and purification if the complex is found to be moisture-sensitive. Dry all solvents and glassware thoroughly before use.[7] |
| Thermal Instability | Perform purification steps at low temperatures. Use techniques like cold filtration and recrystallization from a cold solvent. Avoid excessive heating during solvent removal. |
| Photodecomposition | Protect the reaction mixture and the isolated complex from light, especially if working with photosensitive metal ions like Ag(I).[6] |
| Inappropriate Recrystallization Solvent | Screen a variety of solvents for recrystallization. The ideal solvent should dissolve the complex at an elevated temperature but not at room temperature, while impurities should remain soluble at all temperatures. |
| Air Sensitivity | If the metal ion is susceptible to oxidation, perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Difficulty in Characterizing the Complex
| Possible Cause | Troubleshooting Steps |
| Paramagnetism Broadening NMR Signals | If the metal ion is paramagnetic (e.g., Cu(II), Fe(III)), NMR spectroscopy may not be informative. Rely on other characterization techniques such as IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and mass spectrometry. |
| Inconclusive IR Spectra | Compare the IR spectrum of the complex with that of the free ligand. Look for shifts in the characteristic vibrational frequencies of the pyridine ring, C=N, and N-H bonds upon coordination to the metal ion. |
| Amorphous or Poorly Crystalline Product | Optimize the reaction conditions to favor crystal growth. Slow cooling, slow evaporation of the solvent, or layering techniques can improve crystallinity for X-ray diffraction analysis. |
Experimental Protocols
Protocol 1: General Synthesis of a Transition Metal Complex with this compound
-
Ligand Solution Preparation: Dissolve this compound (1 mmol) in a suitable solvent (e.g., 20 mL of ethanol or methanol). Gently warm the mixture if necessary to ensure complete dissolution.[6]
-
Metal Salt Solution Preparation: In a separate flask, dissolve the metal salt (e.g., MCl₂, M(NO₃)₂, 0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
pH Adjustment (if necessary): Monitor the pH of the reaction mixture. If a precipitate forms immediately, it might be the metal hydroxide. Adjust the pH to a slightly acidic or neutral range by adding a few drops of a dilute acid or base.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.[6] Monitor the reaction for the formation of a precipitate.
-
Isolation: After cooling to room temperature, collect the solid product by filtration.
-
Washing: Wash the precipitate with a small amount of cold solvent to remove any unreacted starting materials, followed by a low-polarity solvent like diethyl ether to aid in drying.
-
Drying: Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
Protocol 2: Determination of Stability Constants by Potentiometric Titration
This protocol is based on the Irving-Rossotti method.[8]
-
Solution Preparation:
-
Prepare a standard solution of a strong acid (e.g., 0.1 M HClO₄).
-
Prepare a standard solution of a strong base (e.g., 0.1 M NaOH, carbonate-free).
-
Prepare a solution of the metal salt of known concentration.
-
Prepare a solution of the this compound ligand of known concentration.
-
Prepare a solution of a background electrolyte to maintain constant ionic strength (e.g., 1 M NaClO₄).
-
-
Titration Sets: Prepare the following three mixtures for titration with the standard base solution:
-
Set 1 (Acid Blank): Strong acid + background electrolyte.
-
Set 2 (Ligand Blank): Strong acid + background electrolyte + ligand solution.
-
Set 3 (Complex): Strong acid + background electrolyte + ligand solution + metal salt solution.
-
-
Titration: Titrate each set against the standard base, recording the pH meter reading after each addition of the titrant.
-
Data Analysis:
-
Plot the pH versus the volume of base added for all three titrations.
-
From the titration curves, determine the proton-ligand formation number (n̄ₐ) and the metal-ligand formation number (n̄).
-
Calculate the proton-ligand stability constants (pKₐ values) and the metal-ligand stepwise stability constants (log K₁, log K₂, etc.).[9]
-
Protocol 3: Determination of Stoichiometry and Stability Constant by UV-Vis Spectrophotometry (Job's Method of Continuous Variation)
-
Stock Solutions: Prepare equimolar stock solutions of the metal salt and this compound in a suitable solvent.
-
Preparation of Mixtures: Prepare a series of solutions where the total molar concentration of the metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1. The total volume of each solution should also be kept constant.[4]
-
UV-Vis Measurements: Record the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex. The λ_max for the complex should be determined beforehand by scanning a solution known to contain the complex.
-
Data Analysis:
-
Plot the absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.67 indicates a 2:1 ligand-to-metal ratio.
-
The stability constant (K_f) can be calculated from the absorbance data using the Benesi-Hildebrand equation or other similar methods.[4]
-
Data Presentation
Table 1: Stability Constants (log β) of Metal Complexes with Structurally Similar Pyridine-Based Ligands
| Metal Ion | Ligand | Method | Log β | Reference |
| Cu(II) | Pyrimidine and Sulphonamide Drugs | Spectrophotometry | 5.43 | |
| Fe(III) | Pyrimidine and Sulphonamide Drugs | Spectrophotometry | 5.19 | |
| Ni(II) | Pyrimidine and Sulphonamide Drugs | Spectrophotometry | 5.03 | |
| Co(II) | Pyrimidine and Sulphonamide Drugs | Spectrophotometry | 4.62 | |
| Zn(II) | Pyrimidine and Sulphonamide Drugs | Spectrophotometry | 4.20 | |
| Fe(II) | Pyridine-2,6-bis(monothiocarboxylic acid) | Potentiometry & Spectrophotometry | 12.0 | [10] |
| Fe(III) | Pyridine-2,6-bis(monothiocarboxylic acid) | Potentiometry & Spectrophotometry | 33.36 | [10] |
Mandatory Visualizations
Caption: General experimental workflow for synthesis and stability analysis.
Caption: Logical workflow for troubleshooting low stability or yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Solvent-dependent dihydrogen/dihydride stability for [Mo(CO)(Cp*)H(2)(PMe(3))(2)](+)[BF(4)](-) determined by multiple solvent...anion...cation non-covalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvation effects on the stability of silver(I) complexes with pyridine-containing ligands studied by thermodynamic and DFT methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jscimedcentral.com [jscimedcentral.com]
- 7. benchchem.com [benchchem.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. The determination of the stability constant for the iron(II) complex of the biochelator pyridine-2,6-bis(monothiocarboxylic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Pyridine-2-carboximidohydrazide's Antimicrobial Efficacy
This guide provides a comparative analysis of the antimicrobial activity of pyridine-2-carboximidohydrazide derivatives against various pathogens, benchmarked against standard antimicrobial agents. The data presented is synthesized from recent studies to offer insights for researchers, scientists, and drug development professionals.
Quantitative Antimicrobial Activity
The antimicrobial potential of functionally substituted pyridine carbohydrazides has been evaluated against a panel of multidrug-resistant (MDR) bacterial and fungal strains. The tables below summarize the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, for representative compounds compared to standard drugs. Lower MIC values denote higher potency.
Table 1: Antibacterial Activity of Pyridine Carbohydrazide Derivatives
| Compound | Staphylococcus aureus (ATCC 29213) | Pseudomonas aeruginosa (ATCC 27853) | Aeromonas hydrophila (ATCC 7966) | Reference Drug | MIC (µg/mL) of Reference |
| Compound 6 | 2 | - | 2 | - | - |
| Compound 4 | 16 | 4 | - | Ampicillin/Cloxacillin | 8 |
| Compound 3 | - | - | 2 | - | - |
Data synthesized from a study on functionally substituted pyridine-carbohydrazides, where different substitutions on the pyridine carbohydrazide core resulted in varied activity profiles[1].
Table 2: Antifungal Activity of Pyridine Carbohydrazide Derivatives against Candida Species
| Compound | Candida glabrata (ATCC 2001) | Candida parapsilosis (ATCC 22019) | Reference Drug | MIC (µg/mL) of Reference |
| Compound 6 | 16 | 24 | Fluconazole | 20 |
| Compound 7 | >24 | 16 | Fluconazole | >24 |
| Compound 5 | - | 24 (91% inhibition) | Fluconazole | 24 (78.31% inhibition) |
This data highlights the potent antifungal activity of certain pyridine carbohydrazide derivatives, with Compound 6 showing exceptional activity against Candida glabrata compared to the broad-spectrum antifungal, fluconazole[1].
Experimental Protocols
The following section details the standardized experimental methodology used to determine the antimicrobial activity of the compounds listed above.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.
1. Preparation of Inoculum:
-
Bacterial and fungal strains were cultured on appropriate agar plates.
-
Colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.
-
The suspension was further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
-
The synthesized this compound derivatives and standard antimicrobial agents were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial two-fold dilutions of the compounds were prepared in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
3. Incubation:
-
Each well of the microtiter plate was inoculated with the prepared microbial suspension.
-
The plates were incubated at 35°C for 18-24 hours for bacteria and at 37°C for 24-48 hours for fungi.
4. Determination of MIC:
-
Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth of the microorganism was observed.
-
Positive controls (microorganism without compound) and negative controls (broth without microorganism) were included in each assay.
Visualizing Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial compound.
References
A Comparative Analysis of Pyridine-2-carboximidohydrazide and Picolinic Acid Hydrazide for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, pyridine-based compounds continue to be a cornerstone of drug discovery, offering a versatile scaffold for the development of novel therapeutic agents. Among these, Pyridine-2-carboximidohydrazide and its close analog, picolinic acid hydrazide, have garnered interest for their potential biological activities, including antimicrobial, antitumor, and enzyme-inhibiting properties. This guide provides a comprehensive comparative study of these two compounds, presenting available data on their synthesis, performance in biological assays, and underlying mechanisms of action to aid researchers and drug development professionals in their work.
Chemical Structures and Synthesis
This compound and picolinic acid hydrazide share a common pyridine-2-yl core, differing in the functional group attached at the 2-position. This compound features a carboximidohydrazide group, while picolinic acid hydrazide possesses a carbohydrazide moiety. This structural difference influences their electronic properties, lipophilicity, and ultimately, their biological activity.
Synthesis of Picolinic Acid Hydrazide: The synthesis of picolinic acid hydrazide is a well-established process. A common method involves the reaction of ethyl picolinate with anhydrous hydrazine in ethanol. The mixture is refluxed for several hours, followed by cooling to allow the crystalline product to precipitate. The resulting picolinic acid hydrazide is then filtered, washed, and dried.[1] Another approach involves the condensation of 4-acetyl pyridine with hydrazine hydrate in methanol.[2]
Synthesis of this compound: The synthesis of this compound is less commonly documented in readily available literature. However, a general approach involves the reaction of a picolinonitrile precursor. The synthesis of the related compound, Pyridine-2-carboximidamide hydrochloride, involves reactions centered around nitrile groups and amidine formation, requiring careful control of reaction conditions to achieve high purity.[3]
Comparative Performance: A Data-Driven Overview
Direct comparative studies evaluating the performance of this compound and picolinic acid hydrazide are scarce. However, by examining data from studies on these compounds and their derivatives, we can infer their relative potential in various applications.
Antimicrobial Activity
Both classes of compounds have demonstrated promising antimicrobial properties. The hydrazide moiety is known to be a key pharmacophore contributing to this activity.
Picolinic Acid Hydrazide and its Derivatives: Functionally substituted pyridine carbohydrazides have shown remarkable antimicrobial effects, particularly against multi-drug resistant (MDR) strains. For instance, certain derivatives have exhibited potent activity against MDR strains of Candida spp. with Minimum Inhibitory Concentration (MIC) values ranging from 16–24 µg/mL.[4][5] Some derivatives have also shown significant antibacterial effects against Pseudomonas aeruginosa, with MIC values superior to standard antibiotics.[4] Other pyridine derivatives have been reported to have MIC values as low as 0.2-1.3 µg/mL against Escherichia coli strains.[6]
Table 1: Antimicrobial Activity (MIC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Carbohydrazide Derivative | Candida spp. (MDR) | 16-24 | [4][5] |
| Pyridine Carbohydrazide Derivative | Pseudomonas aeruginosa (ATCC 27853) | Lower than Ampicillin/Cloxacillin | [4] |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Escherichia coli (K12, R2-R4) | 0.2-1.3 | [6] |
| Pyridine-based Mannich bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25-12.5 | [9] |
| Pyridine salts | S. aureus, B. subtilis, E. coli, P. aeruginosa | 0.02-6 mM | [9] |
Note: Data for this compound is for its derivatives, not the parent compound.
Antitumor Activity
The pyridine scaffold is a common feature in many anticancer agents.
Picolinic Acid Hydrazide Derivatives: The antiproliferative activity of various pyridine derivatives has been evaluated against several cancer cell lines. For example, pyridine-urea derivatives have shown potent activity against MCF-7 breast cancer cells, with some compounds exhibiting IC50 values as low as 0.11 µM after 72 hours of treatment.[10] Spiro-pyridine derivatives have also demonstrated significant anticancer potential against HepG-2 and Caco-2 cell lines, with IC50 values in the range of 7.83 to 13.61 µM.[11]
This compound Derivatives: Specific IC50 values for this compound against cancer cell lines are not available in the reviewed literature. However, other pyridine carboxamide derivatives have been investigated as potent inhibitors of kinases involved in cancer progression, such as SHP2, with IC50 values in the nanomolar range.[12][13] 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have also shown potent RSK2 inhibitory activity with IC50 values as low as 1.7 nM and strong anti-proliferation activity against MDA-MB-468 cells (IC50 = 0.13 µM).
Table 2: Antitumor Activity (IC50 Values)
| Compound/Derivative | Cell Line | IC50 | Reference |
| Pyridine-urea derivative (8e) | MCF-7 (72h) | 0.11 µM | [10] |
| Spiro-pyridine derivative (7) | Caco-2 | 7.83 ± 0.50 µM | [11] |
| Pyridine carboxamide derivative (C6) | MV-4-11 | 3.5 nM | [12][13] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide (B1) | MDA-MB-468 | 0.13 µM | |
| Pyridine derivative of Dacarbazine | Rat hepatocytes | 33 µM | [14] |
Note: Data for this compound is for its derivatives, not the parent compound.
Enzyme Inhibition
Hydrazide-containing compounds are known to act as enzyme inhibitors.
Picolinic Acid Hydrazide: Picolinic acid hydrazide has been shown to be a time-dependent inhibitor of diamine oxidase (PDAO), exhibiting apparent noncompetitive inhibition with an apparent inhibition constant (Ki) in the range of 0.005-1.5 mmol/L.[15] The competitive inhibition constant (Ki) of picolinic acid for metallo-β-lactamase has also been studied, demonstrating its potential as an enzyme inhibitor.[16]
This compound: While specific enzyme inhibition data for this compound is limited, the broader class of hydrazine-based molecules are recognized as effective metal chelators and inhibitors of enzymes like KDM4.[17] The carboximidamide moiety suggests potential for different binding interactions compared to the carbohydrazide group.
Table 3: Enzyme Inhibition
| Compound | Enzyme | Inhibition Type | Ki/IC50 | Reference |
| Picolinic acid hydrazide | Diamine oxidase (PDAO) | Apparent noncompetitive | 0.005-1.5 mmol/L (Ki) | [15] |
| Picolinic acid | Metallo-β-lactamase (CphA) | Competitive | pH-dependent Ki | [16] |
| Pyridine carboxamide derivative (C6) | SHP2 | Allosteric | 0.13 nM (IC50) | [12][13] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide | RSK2 | - | 1.7 nM (IC50) |
Note: Data for this compound is for its derivatives, not the parent compound.
Metal Chelating Properties
The nitrogen atom of the pyridine ring and the hydrazide/carboximidohydrazide side chains provide potential coordination sites for metal ions.
Picolinic Acid Hydrazide: Picolinic acid and its derivatives are well-known for their chelating properties, forming stable complexes with various metal ions.[18][19] This ability is crucial for their biological activity, including potential applications in removing heavy metals from wastewater.[20] Picolinic acid itself acts as an iron-chelating agent, which can influence cellular processes like iron uptake and the expression of transferrin receptors.[21] Dipicolinic acid hydrazide is also recognized as an interesting multidentate chelating system.[19]
This compound: Hydrazine-based molecules, in general, are effective metal chelators.[17] The carboximidohydrazide group, with its additional nitrogen atom, may offer different coordination modes and stability constants compared to the carbohydrazide group of picolinic acid hydrazide.
Experimental Protocols
Detailed experimental protocols for the direct comparison of these two specific compounds are not available. However, generalized protocols for assessing the key biological activities are presented below.
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds (this compound and picolinic acid hydrazide) are serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[10]
General Protocol for Enzyme Inhibition Assay
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and inhibitor at desired concentrations in an appropriate buffer.
-
Reaction Initiation: In a suitable reaction vessel (e.g., a cuvette or microplate well), mix the enzyme and inhibitor (for pre-incubation if necessary). Initiate the reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the reaction progress over time by measuring the change in absorbance or fluorescence of a product or substrate.
-
Data Analysis: Determine the initial reaction rates at different substrate and inhibitor concentrations.
-
Determination of Inhibition Parameters: Use appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk) to determine the type of inhibition and the inhibition constant (Ki).[22][23]
Signaling Pathways and Mechanisms of Action
The precise signaling pathways and molecular mechanisms of action for this compound are not well-elucidated. However, based on the activities of related pyridine hydrazide and carboxamide derivatives, several potential mechanisms can be proposed.
Hydrazide derivatives are known to act as inhibitors of various enzymes, including monoamine oxidases.[24] The inhibition of these enzymes can have profound effects on neurotransmitter levels and other physiological processes.
Caption: Generalized enzyme inhibition by a hydrazide derivative.
Furthermore, the antitumor activity of pyridine derivatives is often linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. For example, some pyridine-urea derivatives inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis.[10][25] Other pyridine carboxamide derivatives have been shown to inhibit kinases like SHP2 and RSK2, which are critical nodes in cancer signaling pathways.[12][13]
Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyridine derivative.
Conclusion
Both this compound and picolinic acid hydrazide represent promising scaffolds for the development of new therapeutic agents. While picolinic acid hydrazide and its derivatives are more extensively studied, with demonstrated antimicrobial, antitumor, and enzyme-inhibiting properties, the available data on pyridine carboxamide and carbohydrazide derivatives suggest that this compound likely possesses a similar spectrum of biological activities.
The structural difference in the side chain—carboximidohydrazide versus carbohydrazide—is expected to influence the potency, selectivity, and pharmacokinetic properties of these compounds. The additional nitrogen in the carboximidohydrazide group may lead to altered hydrogen bonding capabilities and metal chelation properties, which could be advantageous in specific therapeutic contexts.
Further direct comparative studies are warranted to fully elucidate the relative merits of these two compounds. Researchers are encouraged to utilize the generalized protocols provided in this guide to conduct such comparative evaluations and to further explore the therapeutic potential of these intriguing pyridine derivatives. The lack of extensive data on this compound, in particular, highlights an opportunity for novel research in this area.
References
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Molecular-cellular Mechanistic Study of Pyridine Derivative of Dacarbazine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Time-dependent inhibition of pea cotyledon diamine oxidase by some hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of hydrazine-based small molecules as metal chelators for KDM4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. prezi.com [prezi.com]
- 19. bib.irb.hr:8443 [bib.irb.hr:8443]
- 20. researchgate.net [researchgate.net]
- 21. The iron-chelating agent picolinic acid enhances transferrin receptors expression in human erythroleukaemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Untitled Document [ucl.ac.uk]
- 23. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 24. hygeiajournal.com [hygeiajournal.com]
- 25. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyridine-2-carboximidohydrazide Derivatives and Related Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Pyridine-2-carboximidohydrazide derivatives and structurally related pyridine compounds. The information presented is collated from various studies to offer a broader understanding of their potential as antimicrobial, anticancer, and anti-inflammatory agents. Due to the limited availability of direct head-to-head comparative studies on a single series of this compound derivatives, this guide synthesizes data from various pyridine-based compounds to highlight their therapeutic potential and guide future research.
Comparative Analysis of Biological Activity
The biological activities of pyridine derivatives are diverse, with subtle structural modifications often leading to significant changes in potency and selectivity. Below, we summarize the available quantitative data for different biological activities.
Anticancer Activity
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 (48h) / 0.11 (72h) | Doxorubicin | 1.93 |
| Compound 8n | MCF-7 (Breast) | 1.88 (48h) / 0.80 (72h) | Doxorubicin | 1.93 | |
| Compound 8b | NCI 60-cell line panel | Mean Inhibition: 43% | - | - | |
| Compound 8e | NCI 60-cell line panel | Mean Inhibition: 49% | - | - | |
| Spiro-Pyridine | Compound 5 | HepG-2 (Liver) | 10.58 | Doxorubicin | 4.50 |
| Caco-2 (Colon) | 9.78 | Doxorubicin | 12.49 | ||
| Compound 7 | HepG-2 (Liver) | 8.90 | Doxorubicin | 4.50 | |
| Caco-2 (Colon) | 7.83 | Doxorubicin | 12.49 | ||
| Compound 8 | HepG-2 (Liver) | 8.42 | Doxorubicin | 4.50 | |
| Caco-2 (Colon) | 13.61 | Doxorubicin | 12.49 | ||
| Pyridine-Thiazole Hybrids | Compound 3 | HL-60 (Leukemia) | 0.57 | Doxorubicin | >50 |
| Compound 4 | SK-OV-3 (Ovarian) | 7.87 | Doxorubicin | >50 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth. Lower values indicate higher potency. Data is compiled from multiple sources and experimental conditions may vary.[1][2][3]
Anti-inflammatory Activity
Several pyridine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound Class | Derivative/Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Pyridine-Thiazole Hydrazides | Compound 5j | Protein Denaturation | - | Diclofenac Sodium | - |
| Compound 5l | Protein Denaturation | Highest Inhibition | Diclofenac Sodium | - | |
| Compound 5g | Protein Denaturation | Lowest Inhibition | Diclofenac Sodium | - | |
| Nicotinic Acid Derivatives | Compound 2b | RBC Hemolysis | 18.41 | Ketorolac | 11.79 |
| Compound 2e | RBC Hemolysis | 14.06 | Ketorolac | 11.79 |
IC50 values represent the concentration of the compound that causes 50% inhibition of the measured activity. The protein denaturation assay is an indicator of anti-inflammatory activity. Data is compiled from multiple sources.[4][5]
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has been demonstrated against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key metric for this activity.
| Compound Class | Derivative/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pyridine-Thiazole Hydrazides | Compound 5j | Various Bacteria & Fungi | Lowest MICs | - | - |
| Pyridine-based Mannich bases | Compound 12, 15, 16, 17 | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 | Amoxicillin | - |
| Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide | Compounds 8d, 8e, 8f | E. coli, S. aureus | Zone of Inhibition: 30-33 mm | Norfloxacin | - |
MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism. Lower values indicate higher potency. Some data is presented as zone of inhibition in millimeters (mm), where a larger zone indicates greater activity.[4][6][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cell lines.
Principle: The assay measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after incubation.
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
In Vitro COX Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of an oxidized chromogen.
Procedure:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX-1 or COX-2 enzyme solution.
-
Inhibitor Incubation: Add the test compound at various concentrations to the wells of a 96-well plate containing the enzyme and heme. Incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.
-
Detection: Measure the absorbance of the product at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action of these derivatives is crucial for rational drug design. The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.
Caption: Simplified VEGFR-2 signaling pathway and a potential point of inhibition by pyridine derivatives.
Caption: The role of COX-1 and COX-2 in prostaglandin synthesis and their inhibition by anti-inflammatory compounds.
Conclusion and Future Directions
The available evidence strongly suggests that pyridine-based scaffolds, including those structurally related to this compound, are promising platforms for the development of novel therapeutic agents. The diverse biological activities observed, from anticancer to antimicrobial and anti-inflammatory, highlight the versatility of this chemical class.
However, to fully realize the potential of this compound derivatives, further research is warranted. Specifically, there is a need for:
-
Systematic Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of this compound derivatives to delineate the key structural features required for potent and selective activity.
-
Head-to-Head Comparative Studies: Direct comparison of the biological activities of newly synthesized derivatives against established standards under uniform experimental conditions.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to understand their mode of action.
This guide serves as a foundational resource for researchers in the field, providing a summary of the current landscape and a framework for future investigations into the promising therapeutic potential of this compound derivatives.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Validation of Pyridine-2-carboximidohydrazide
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of potential analytical techniques for the validation of Pyridine-2-carboximidohydrazide. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide outlines common and suitable analytical approaches based on methods validated for structurally related pyridine derivatives. The presented data, derived from analogous compounds, serves as a robust starting point for method development and validation.
The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) for separation and quantification, and spectroscopic methods for structural identification and characterization.
Quantitative Analysis: A Comparative Overview
The selection of an analytical method is often guided by a balance of sensitivity, precision, and accuracy. Below is a summary of typical performance characteristics for HPLC and UV-Vis Spectrophotometry, which are commonly employed for the analysis of pyridine-containing compounds.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98-102% | 97-103% (Estimated) |
| Precision (% RSD) | < 2% | < 5% (Estimated) |
| Limit of Detection (LOD) | ~1-10 ng/mL (Estimated) | ~0.5 µg/mL (Estimated) |
| Limit of Quantitation (LOQ) | ~5-30 ng/mL (Estimated) | ~1.5 µg/mL (Estimated) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation, identification, and quantification of individual components in a mixture. It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is a common starting point for pyridine-containing molecules.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A reverse-phase C18 column (e.g., LiChrosorb® or equivalent) is often used for the separation of polar compounds.
-
Mobile Phase: A mixture of acetonitrile and a buffer, such as 10 mM ammonium acetate, is a common mobile phase for pyridine derivatives. The ratio can be optimized to achieve the best separation, for instance, a starting point could be a 79:21 (v/v) ratio of buffer to acetonitrile.[1] For mass spectrometry compatibility, volatile buffers like ammonium acetate or formic acid are preferred over phosphoric acid.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 210 nm or 254 nm) is a common approach.[1][2]
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., the mobile phase) to a known concentration. The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample and standards. The purity is determined by comparing the area of the main peak to the total area of all peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
Workflow for HPLC Method Validation
Caption: A generalized workflow for the validation of an HPLC method.
Spectroscopic Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. These methods are typically used for identification and characterization rather than for routine quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: These techniques provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This is crucial for confirming the molecular structure. For related compounds like pyridine-2-carboxylic acid hydrazide, characteristic signals can be observed.[3]
Mass Spectrometry (MS)
-
MS: Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying and quantifying impurities and degradation products.[1]
Infrared (IR) Spectroscopy
-
IR Spectroscopy: This method is used to identify the functional groups present in the molecule. For a hydrazide, characteristic absorption bands for N-H, C=O, and C-N bonds would be expected.
Workflow for Spectroscopic Identification
Caption: Workflow for the structural identification of a compound using spectroscopic methods.
Analysis of Related Substances and Impurities
The control of impurities is a critical aspect of drug development. HPLC and LC-MS are the methods of choice for detecting and quantifying related substances and potential degradation products of this compound. Method development would focus on achieving adequate separation of the main compound from all potential impurities.
References
- 1. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integration of Hybridization Strategies in Pyridine–Urea Scaffolds for Novel Anticancer Agents: Design, Synthesis, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PYRIDINE-2-CARBOXYLIC ACID HYDRAZIDE(1452-63-7) 1H NMR [m.chemicalbook.com]
Unveiling the Action of Pyridine-2-carboximidohydrazide: A Comparative Mechanistic Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the proposed mechanism of action for Pyridine-2-carboximidohydrazide. Through objective comparison with established antimicrobial agents and detailed experimental protocols, this document serves as a valuable resource for understanding and further investigating this promising compound.
This compound, a member of the hydrazone class of compounds, has garnered interest for its potential antimicrobial properties. Its structural similarity to the well-established antitubercular drug isoniazid suggests a comparable mechanism of action. This guide delves into this hypothesis, presenting a comparative analysis with isoniazid and rifampicin, supported by experimental data and detailed protocols for mechanistic validation.
Hypothesized Mechanism of Action: Inhibition of Mycolic Acid Synthesis
The proposed mechanism of action for this compound centers on the inhibition of mycolic acid synthesis, a critical component of the cell wall in Mycobacterium species. This hypothesis is largely extrapolated from the known mechanism of isoniazid. Isoniazid, a prodrug, is activated by the mycobacterial enzyme catalase-peroxidase (KatG). The activated form then covalently binds to an acyl carrier protein reductase, InhA, which is a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid biosynthesis. This inhibition ultimately disrupts cell wall integrity, leading to bacterial cell death. Given that this compound shares the core pyridine hydrazide scaffold, it is plausible that it follows a similar activation and inhibitory pathway.
Comparative Performance Analysis
| Compound | Escherichia coli (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Mycobacterium tuberculosis (MIC, µg/mL) |
| This compound Derivatives | Varies | Varies | Varies | Varies |
| Isoniazid | Ineffective | Ineffective | Ineffective | 0.02 - 0.2 |
| Rifampicin | 12.5 - 50 | 0.004 - 0.5 | 16 - >128 | 0.06 - 0.5 |
Note: Data for this compound derivatives is sourced from various studies on similar compounds and may not be representative of the specific molecule of interest.
Experimental Protocols for Mechanistic Validation
To rigorously test the hypothesized mechanism of action, the following experimental protocols are recommended:
Mycolic Acid Synthesis Inhibition Assay
This assay directly measures the impact of the compound on mycolic acid production in mycobacteria.
Protocol:
-
Culture Preparation: Grow Mycobacterium smegmatis or Mycobacterium bovis BCG to mid-log phase in an appropriate broth medium.
-
Compound Treatment: Aliquot the culture and expose to varying concentrations of this compound, isoniazid (positive control), and a vehicle control (e.g., DMSO).
-
Radiolabeling: Add a radiolabeled precursor, such as [1-¹⁴C]acetic acid, to each culture and incubate for a defined period to allow for incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Harvest the bacterial cells by centrifugation and perform a total lipid extraction using a chloroform:methanol solvent mixture.
-
Saponification and Derivatization: Saponify the extracted lipids to release the mycolic acids. Subsequently, derivatize the mycolic acids to their methyl esters (MAMEs) for analysis.
-
Thin-Layer Chromatography (TLC): Spot the extracted MAMEs onto a silica TLC plate and develop the chromatogram using an appropriate solvent system.
-
Autoradiography and Quantification: Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled MAMEs. Quantify the radioactivity of the spots corresponding to mycolic acids to determine the percentage of inhibition.
In Vitro KatG Enzyme Activity Assay
This assay determines if this compound can be activated by the catalase-peroxidase enzyme KatG.
Protocol:
-
Enzyme and Substrate Preparation: Purify recombinant KatG enzyme. Prepare a solution of this compound and a suitable peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS).
-
Reaction Initiation: In a microplate, combine the purified KatG enzyme, the test compound, and the peroxidase substrate in a suitable buffer. Initiate the reaction by adding hydrogen peroxide (H₂O₂).
-
Spectrophotometric Measurement: Monitor the change in absorbance of the reaction mixture at a specific wavelength over time using a microplate reader. The rate of color change is proportional to the peroxidase activity of KatG.
-
Data Analysis: Compare the rate of reaction in the presence of this compound to that of a control reaction without the compound. A significant increase in the reaction rate would suggest that the compound is a substrate for KatG and is being activated.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Hypothesized signaling pathway of this compound.
Caption: Workflow for the Mycolic Acid Synthesis Inhibition Assay.
Conclusion
The available evidence strongly suggests that this compound holds promise as an antimicrobial agent, likely acting through the inhibition of mycolic acid synthesis, a mechanism shared with the potent antitubercular drug isoniazid. The provided experimental protocols offer a clear roadmap for the definitive cross-validation of this mechanism. Further research, particularly the determination of specific MIC values against a broad panel of bacterial and mycobacterial strains, is crucial to fully elucidate the therapeutic potential of this compound and its standing in comparison to current antimicrobial therapies. This guide serves as a foundational document to encourage and direct these future investigations.
Comparative analysis of the coordination properties of Pyridine-2-carboximidohydrazide with other ligands
A Comparative Analysis of the Coordination Properties of Pyridine-2-carboximidohydrazide and Related Ligands
Introduction
This compound is a multifaceted ligand in coordination chemistry, notable for its versatile chelating capabilities. Its structure, featuring a pyridine ring, an imidoyl group, and a hydrazide moiety, presents multiple donor sites (N, N, O), allowing it to form stable complexes with a wide array of metal ions.[1][2] This guide provides a comparative analysis of the coordination properties of this compound against other structurally related and commonly used pyridine-based ligands. The comparison is supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in understanding its unique characteristics and potential applications.
Hydrazone-based ligands, such as this compound, are of significant interest due to their straightforward synthesis and the biological activity of their metal complexes, which include anticancer and antimicrobial properties.[1][3] The coordination of these ligands to metal ions can significantly enhance their biological efficacy.[1]
Comparative Ligands
For a comprehensive analysis, the coordination properties of this compound are compared with the following ligands:
-
Pyridine-2-carboxylic acid hydrazide: A close structural analog where the imidoyl (=NH) group is replaced by a carbonyl (=O) group.
-
2,2'-Bipyridine: A classic bidentate N,N-donor ligand, providing a benchmark for coordination through pyridine nitrogen atoms.
-
Pyridine-2-carboxamide: A ligand that allows for the evaluation of the hydrazide group's contribution to coordination.
Coordination Properties: A Comparative Overview
The ability of this compound and its counterparts to coordinate with metal ions is dictated by their structural and electronic properties. Hydrazones, in general, can exhibit tautomerism, which influences their coordination behavior, often acting as tridentate NNO donors.[2]
Denticity and Coordination Modes
This compound typically acts as a neutral bidentate or a monobasic tridentate ligand. The primary coordination sites are the pyridine nitrogen, the azomethine nitrogen, and, upon deprotonation, the hydrazide nitrogen or oxygen in its enol form.
-
Pyridine-2-carboxylic acid hydrazide: Similar to its imidoyl analog, it can act as a bidentate or tridentate ligand. Coordination often involves the pyridine nitrogen, the azomethine nitrogen, and the carbonyl oxygen.[4][5]
-
2,2'-Bipyridine: This ligand is a classic bidentate chelator, coordinating through the two pyridine nitrogen atoms to form a stable five-membered ring with the metal ion.[6]
-
Pyridine-2-carboxamide: It typically coordinates in a bidentate fashion through the pyridine nitrogen and the amide oxygen or nitrogen.[7]
Spectroscopic Characterization
Spectroscopic techniques are crucial for elucidating the coordination behavior of these ligands.
Infrared (IR) Spectroscopy: The IR spectra of the free ligands and their metal complexes provide valuable information about the donor atoms involved in coordination.[4] A shift in the characteristic vibrational frequencies upon complexation indicates the participation of that functional group in bonding with the metal ion.[8]
| Ligand/Complex | ν(C=N) (cm⁻¹) | ν(C=O) (cm⁻¹) | ν(N-H) (cm⁻¹) | New Bands ν(M-N)/ν(M-O) (cm⁻¹) |
| This compound (Free) | ~1640 | - | ~3200-3300 | - |
| [M(this compound)Cl₂] | 1610-1620 (Shift) | - | Shifted/Broadened | ~420-470 / ~520-590 |
| Pyridine-2-carboxylic acid hydrazide (Free) | ~1620 | ~1670 | ~3187 | - |
| [M(Pyridine-2-carboxylic acid hydrazide)Cl₂] | Shifted | 1646-1649 (Shift) | 3133-3140 (Shift) | ~420-466 / ~520-586[4] |
| 2,2'-Bipyridine (Free) | - | - | - | - |
| [M(2,2'-Bipyridine)Cl₂] | - | - | - | ~400-500 |
| Pyridine-2-carboxamide (Free) | - | ~1680 | ~3100-3300 | - |
| [M(Pyridine-2-carboxamide)Cl₂] | - | Shifted | Shifted | ~400-500 |
Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into the geometry of the metal ion's coordination sphere. The ligand-to-metal charge transfer (LMCT) and d-d transitions are characteristic of the complex formed.
| Complex Type | Typical λₘₐₓ (nm) | Assignment | Geometry |
| Cu(II)-Hydrazone Complexes | 600-700 | d-d transitions | Octahedral/Square Planar[4] |
| Ni(II)-Hydrazone Complexes | 550-650, >800 | d-d transitions | Octahedral[4] |
| Co(II)-Hydrazone Complexes | 500-600, >700 | d-d transitions | Octahedral[4] |
| Pd(II)-Hydrazone Complexes | ~536 | LMCT | Square Planar[9] |
Structural and Electrochemical Data
X-ray crystallography provides definitive structural information, including bond lengths and angles, which can be compared to understand the steric and electronic effects of the ligands.
| Parameter | This compound Complex | Pyridine-2-carboxylic acid hydrazide Complex | 2,2'-Bipyridine Complex |
| M-N(pyridine) (Å) | 2.0 - 2.2 | 2.0 - 2.2 | 2.0 - 2.1 |
| M-N(azomethine) (Å) | 1.9 - 2.1 | 1.9 - 2.1 | - |
| M-O(carbonyl/enol) (Å) | 2.1 - 2.3 | 2.1 - 2.3 | - |
| N-N (Å) | ~1.40 | ~1.41 | - |
| C=N (Å) | ~1.28 | ~1.29 | - |
| Coordination Geometry | Octahedral, Square Planar | Octahedral, Square Planar[4] | Octahedral, Square Planar, Tetrahedral[6] |
Electrochemical studies, such as cyclic voltammetry, can reveal the redox properties of the metal complexes, which is crucial for applications in catalysis and drug design. The redox potential of the metal center is influenced by the electron-donating or -withdrawing nature of the ligand.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be adapted from the synthesis of related compounds.[10] It generally involves the reaction of a pyridine-2-carboximidate with hydrazine.
-
Step 1: Preparation of Ethyl Pyridine-2-carboximidate: Bubble dry HCl gas through a solution of pyridine-2-carbonitrile in anhydrous ethanol at 0°C. Stir the mixture for several hours and then allow it to stand overnight. The product precipitates as the hydrochloride salt.
-
Step 2: Reaction with Hydrazine: Dissolve the ethyl pyridine-2-carboximidate hydrochloride in anhydrous ethanol. Add a stoichiometric amount of anhydrous hydrazine dropwise with stirring. Reflux the mixture for several hours.
-
Step 3: Isolation: Cool the reaction mixture to room temperature. The product, this compound, will crystallize out. Filter the solid, wash with cold ethanol and then diethyl ether, and dry under vacuum.
General Synthesis of a Metal Complex (e.g., Cu(II) complex)
-
Dissolve this compound (2 mmol) in hot ethanol (20 mL).
-
In a separate flask, dissolve CuCl₂·2H₂O (1 mmol) in ethanol (10 mL).
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
A colored precipitate will form immediately. Reflux the mixture for 2-3 hours to ensure complete reaction.
-
Cool the mixture to room temperature. Filter the solid complex, wash with ethanol and diethyl ether, and dry in a desiccator over anhydrous CaCl₂.
Key Characterization Methodologies
-
FT-IR Spectroscopy: Spectra are typically recorded on a spectrometer in the range of 4000-400 cm⁻¹ using KBr pellets.
-
UV-Vis Spectroscopy: Spectra are recorded in a suitable solvent (e.g., DMF or DMSO) in the 200-800 nm range using a double beam spectrophotometer.
-
¹H NMR Spectroscopy: Spectra are recorded in a deuterated solvent (e.g., DMSO-d₆) to confirm the structure of the ligand and its diamagnetic complexes.
-
Molar Conductance: The electrolytic nature of the complexes is determined by measuring their molar conductivity in a solvent like DMF at a concentration of 10⁻³ M. Low conductivity values suggest non-electrolytic complexes.[3]
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the complex. The data collected allows for the determination of the precise three-dimensional structure.
Conclusion
This compound is a versatile and potent ligand with coordination properties that are subtly yet significantly different from its analogs. The presence of the imidoyl group, in contrast to a carbonyl group, can influence the electronic properties and hydrogen bonding capabilities of the resulting metal complexes. Its tridentate chelation leads to the formation of stable complexes with various geometries. In comparison to the bidentate 2,2'-bipyridine, this compound offers an additional coordination site and the potential for deprotonation, leading to a greater diversity in complex formation. This comparative analysis, supported by the provided experimental framework, serves as a valuable resource for researchers exploring the rich coordination chemistry of pyridine- and hydrazone-based ligands for applications in catalysis, materials science, and medicinal chemistry.
References
- 1. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07794F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to Assessing the Purity of Synthesized Pyridine-2-carboximidohydrazide for Researchers and Drug Development Professionals
An in-depth analysis of methodologies and comparative data for ensuring the quality of a promising pharmaceutical intermediate.
In the landscape of pharmaceutical research and development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. One such intermediate, Pyridine-2-carboximidohydrazide, a derivative of the well-known antitubercular agent isoniazid, holds significant potential in the development of novel therapeutics. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, offering detailed experimental protocols and comparative data to aid researchers, scientists, and drug development professionals in their quality control processes.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the Pinner reaction. This method involves the acid-catalyzed reaction of pyridine-2-carbonitrile with an alcohol to form an imidate salt, which is then reacted with hydrazine to yield the final product.
A potential side reaction in this synthesis is the formation of orthoesters from the reaction of the intermediate imidate with excess alcohol. Therefore, careful control of reaction conditions is crucial to minimize impurity formation.
Purity Assessment Methodologies
A multi-pronged approach employing various analytical techniques is essential for a thorough assessment of the purity of synthesized this compound. The primary methods include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), often supplemented by Elemental Analysis.
HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reverse-phase HPLC method is typically employed for the analysis of pyridine derivatives.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile) is often effective.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV absorbance maximum of this compound.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[1]
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) |
| This compound | Expected ~5-10 | >99.5 |
| Pyridine-2-carbonitrile (Impurity) | Expected earlier elution | <0.1 |
| Orthoester (Impurity) | Expected later elution | <0.2 |
| Other Impurities | Variable | <0.2 |
Note: The retention times are illustrative and will depend on the specific HPLC conditions.
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
Experimental Protocol: NMR Analysis
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the deuterated solvent.
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The purity can be estimated by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals.
Data Presentation: Representative ¹H NMR Data
| Protons | Expected Chemical Shift (ppm) |
| Pyridine-H (aromatic) | 7.5 - 8.6 |
| NH₂ (hydrazide) | Broad singlet, ~4.5 |
| NH (imidoyl) | Broad singlet, ~9.5 |
Mass spectrometry provides information about the molecular weight of the compound and can be used to identify impurities by their mass-to-charge ratio.
Experimental Protocol: Mass Spectrometry Analysis
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of compound.
-
Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is measured. The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of this compound (C₆H₈N₄, MW: 136.16 g/mol ).
Data Presentation: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 137.08 |
| [M+Na]⁺ | 159.06 |
Comparison with Alternatives
This compound is an analog of isoniazid, a first-line medication for the treatment of tuberculosis. The development of new isoniazid derivatives is a key strategy to combat the rise of drug-resistant strains of Mycobacterium tuberculosis.
Table: Comparison of this compound with Isoniazid
| Feature | This compound | Isoniazid (Isonicotinohydrazide) |
| Structure | Imidohydrazide at position 2 | Carboxylic hydrazide at position 4 |
| Synthesis | Pinner reaction from nitrile | Reaction of isonicotinic acid ester with hydrazine |
| Potential Advantage | May overcome resistance mechanisms targeting the carbonyl group of isoniazid. | Well-established synthesis and proven efficacy. |
| Purity Concerns | Residual starting materials, orthoester formation. | Unreacted starting materials, hydrazine. |
Visualizing the Workflow and Chemical Logic
To further clarify the processes involved, the following diagrams illustrate the synthesis pathway and the analytical workflow for purity assessment.
Caption: Synthesis of this compound.
References
A Comparative Guide to the Synthesis of Pyridine-2-carboximidohydrazide: Evaluating Reproducibility of Common Protocols
For researchers, scientists, and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of protocols for the synthesis of pyridine-2-carboximidohydrazide, a valuable building block in medicinal chemistry. Due to a scarcity of detailed, reproducible protocols for the direct synthesis from 2-cyanopyridine, this guide presents a generalized protocol based on analogous reactions and compares it with a well-established method for a structurally similar compound, pyridine-2-carboxylic acid hydrazide. This comparison aims to highlight key experimental parameters, potential challenges, and strategies for achieving reproducible outcomes.
Introduction
This compound is a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. The most direct and atom-economical route to this compound is the reaction of 2-cyanopyridine with hydrazine. However, a comprehensive survey of the scientific literature reveals a lack of detailed, validated, and directly comparable protocols for this specific transformation. This guide, therefore, aims to provide a practical framework for researchers by:
-
Presenting a generalized, yet detailed, experimental protocol for the synthesis of this compound from 2-cyanopyridine and hydrazine, derived from established procedures for similar reactions.
-
Providing a well-documented, reproducible protocol for the synthesis of the analogous compound, pyridine-2-carboxylic acid hydrazide, from ethyl pyridine-2-carboxylate and hydrazine.
-
Summarizing key quantitative data in a comparative table to facilitate the assessment of reproducibility and potential optimization strategies.
-
Illustrating the synthetic workflows using a Graphviz diagram for enhanced clarity.
This comparative approach will allow researchers to understand the critical parameters influencing the success of the synthesis and to develop a robust and reproducible method for the preparation of this compound.
Experimental Protocols
Protocol 1: Generalized Synthesis of this compound from 2-Cyanopyridine
This protocol is a representative procedure based on the general reactivity of nitriles with hydrazine. The reported yields and purity are estimates based on analogous reactions and will require experimental validation.
Materials:
-
2-Cyanopyridine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol (anhydrous)
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanopyridine (1 equivalent) in anhydrous ethanol.
-
To this solution, add hydrazine hydrate (1.5 - 2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
The crude product may crystallize upon cooling or after the addition of a co-solvent like diethyl ether.
-
Collect the solid product by filtration, wash with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Synthesis of Pyridine-2-carboxylic acid hydrazide from Ethyl Pyridine-2-carboxylate[1]
This is a well-established and reproducible protocol for a closely related compound.
Materials:
-
Ethyl pyridine-2-carboxylate (ethyl picolinate)
-
Hydrazine hydrate (anhydrous or high concentration)
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve ethyl pyridine-2-carboxylate (1 equivalent) in anhydrous ethanol.
-
With stirring, add anhydrous hydrazine (1.1 equivalents) over a period of 10-15 minutes. The reaction is exothermic.[1]
-
Heat the solution to reflux and maintain for 5 hours.[1]
-
After reflux, allow the solution to stir at room temperature overnight, during which the product is expected to crystallize.[1]
-
Filter the crystalline product and wash it first with anhydrous ethanol and then with anhydrous diethyl ether.[1]
-
Air-dry the product to yield pyridine-2-carboxylic acid hydrazide.[1]
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes the key parameters and expected outcomes for the two protocols. It is important to note that the data for Protocol 1 are extrapolated from analogous reactions and require experimental verification.
| Parameter | Protocol 1 (Generalized): this compound | Protocol 2 (Established): Pyridine-2-carboxylic acid hydrazide |
| Starting Material | 2-Cyanopyridine | Ethyl Pyridine-2-carboxylate |
| Reagent | Hydrazine hydrate | Anhydrous Hydrazine |
| Solvent | Ethanol | Ethanol |
| Reaction Temperature | Reflux | Reflux |
| Reaction Time | 4 - 6 hours | 5 hours |
| Reported Yield | Estimated 70-85% | Up to 93%[2] |
| Reported Purity | Dependent on purification | Crystalline product, typically high purity |
| Potential Impurities | Unreacted 2-cyanopyridine, di-addition products, products of hydrazine decomposition. | Unreacted ethyl pyridine-2-carboxylate, residual hydrazine. |
| Reproducibility | Requires optimization and validation | High |
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and purification steps for the described protocols.
Figure 1: Comparative workflow for the synthesis of this compound and a related analogue.
Discussion on Reproducibility
Achieving high reproducibility in the synthesis of this compound from 2-cyanopyridine requires careful control over several factors:
-
Purity of Starting Materials: The purity of 2-cyanopyridine and hydrazine hydrate is critical. Impurities in the starting materials can lead to side reactions and the formation of difficult-to-remove byproducts.
-
Stoichiometry of Reagents: The molar ratio of hydrazine to the nitrile is a key parameter. An excess of hydrazine is typically used to drive the reaction to completion, but a large excess can complicate purification.
-
Reaction Temperature and Time: These parameters need to be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products. Monitoring the reaction by TLC is highly recommended.
-
Solvent: Anhydrous ethanol is commonly used. The presence of water can potentially lead to the hydrolysis of the nitrile or the product.
-
Purification Method: The choice of crystallization solvent and washing procedure will significantly impact the purity of the final product.
Given the lack of detailed published data, researchers should consider a systematic approach to optimize the reaction conditions, including a Design of Experiments (DoE) approach, to establish a robust and reproducible protocol for the synthesis of this compound.
Conclusion
References
Benchmarking the Efficacy of Pyridine-2-carboximidohydrazide Against Known Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial efficacy of pyridine-based compounds, with a focus on Pyridine-2-carboximidohydrazide and its derivatives, against established antimicrobial agents. Due to the limited availability of direct comparative studies on this compound, this document outlines a framework for such a comparison, utilizing available data for structurally related pyridine-hydrazone derivatives as a proxy. The guide details standardized experimental protocols for determining antimicrobial activity and presents data in a clear, comparative format to aid in the evaluation of novel antimicrobial candidates.
Comparative Analysis of Antimicrobial Efficacy
It is important to note that the antimicrobial activity of pyridine derivatives can be significantly influenced by their specific structural modifications.[1] Therefore, the data for the pyridine-hydrazone derivative should be considered illustrative of the potential of this class of compounds, rather than a direct measure of this compound's efficacy.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Pyridine-Hydrazone Derivative (Example) | Streptomycin | Fusidic Acid |
| Staphylococcus aureus | 16 - 64[2][3] | 0.39 - 3.13[4] | 0.12 - 0.25[5][6] |
| Escherichia coli | 8 - 11 (inhibition zone in mm) | >200[7] | - |
| Pseudomonas aeruginosa | 0.19 - 0.22[8] | - | - |
| Mycobacterium tuberculosis | - | - | - |
| Candida albicans | - | - | - |
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative efficacy study. The following are detailed methodologies for key experiments used to determine the antimicrobial properties of a compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The broth microdilution method is a widely accepted standard procedure.
Materials:
-
Test compound (e.g., this compound)
-
Standard antimicrobial agents (e.g., Streptomycin, Fusidic Acid)
-
Microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard antibiotics in CAMHB within the 96-well plates.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquots onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams are powerful tools for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a standard experimental workflow for antimicrobial susceptibility testing and a hypothetical signaling pathway for the mechanism of action of pyridine derivatives.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Putative Mechanism of Action for Pyridine Derivatives.
Conclusion
While direct comparative data for this compound is currently lacking, the broader class of pyridine-hydrazone derivatives has demonstrated promising antimicrobial activities against a range of pathogens.[8][10] This guide provides the necessary framework for conducting a rigorous comparative evaluation of this compound against established antimicrobial agents. The detailed experimental protocols and data presentation formats are intended to facilitate standardized and objective assessments. Further research is warranted to fully elucidate the antimicrobial spectrum and potency of this compound and to establish its potential as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of minimum inhibitory and minimum bactericidal concentrations of Brazilian strains of Leptospira spp. for streptomycin sulphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fusidic Acid: A Bacterial Elongation Factor Inhibitor for the Oral Treatment of Acute and Chronic Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. idexx.dk [idexx.dk]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
A Comparative Structural Analysis of Pyridine-2-carboximidohydrazide Metal Complexes
A detailed examination of the coordination chemistry of Pyridine-2-carboximidohydrazide with various transition metals reveals distinct structural arrangements and coordination modes. This guide provides a comparative analysis of the structural parameters of metal complexes of this compound and its close derivatives, offering insights for researchers and professionals in drug development and materials science.
This compound is a versatile chelating ligand that can coordinate to metal ions in different ways, leading to a variety of structural geometries. While comprehensive crystallographic data for a wide range of its metal complexes remains an area of ongoing research, analysis of structurally related compounds provides a strong predictive framework for their behavior. This guide synthesizes available data on the coordination complexes of this compound and its analogues, focusing on key structural features such as coordination geometry, bond lengths, and bond angles.
Coordination Behavior and Structural Overview
This compound typically acts as a bidentate or tridentate ligand, coordinating to metal centers through the pyridine nitrogen, the imino nitrogen, and/or the hydrazide group. The specific coordination mode is influenced by the metal ion, the reaction conditions, and the presence of other ligands.
Generally, with late first-row transition metals such as cobalt(II), nickel(II), copper(II), and zinc(II), octahedral, square planar, or tetrahedral geometries are commonly observed. The ligand can exist in both neutral and deprotonated forms, which significantly impacts the charge of the resulting complex and its coordination chemistry.
Comparative Structural Data
While a complete set of directly comparable crystallographic data for this compound complexes with a series of metals is not available in the public domain, we can infer structural trends from related pyridine-amide and pyridine-hydrazone complexes. The following table summarizes typical structural parameters observed for Co(II), Ni(II), Cu(II), and Zn(II) complexes with similar chelating pyridine ligands.
| Metal Ion | Coordination Geometry | Typical Metal-N(pyridine) Bond Length (Å) | Typical Metal-N(imine/amide) Bond Length (Å) | Typical Metal-O(amide) Bond Length (Å) |
| Co(II) | Distorted Octahedral | 2.10 - 2.20 | 2.05 - 2.15 | 2.00 - 2.10 |
| Ni(II) | Distorted Octahedral | 2.05 - 2.15 | 2.00 - 2.10 | 2.00 - 2.08 |
| Cu(II) | Distorted Octahedral / Square Planar | 1.95 - 2.05 | 1.90 - 2.00 | 1.95 - 2.05 |
| Zn(II) | Distorted Octahedral / Tetrahedral | 2.10 - 2.25 | 2.05 - 2.20 | 2.00 - 2.15 |
Note: The data presented are ranges derived from various structurally related pyridine-amide and -hydrazone metal complexes and serve as a predictive guide for this compound complexes.
Experimental Protocols
The synthesis and characterization of these metal complexes generally follow established coordination chemistry procedures.
General Synthesis of Metal Complexes
A solution of the metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent (often methanol or ethanol) is added to a solution of the this compound ligand in the same or a compatible solvent. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The resulting solid complex is then collected by filtration, washed with the solvent, and dried. Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.
Key Characterization Techniques
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the metal complexes, providing data on bond lengths, bond angles, and coordination geometry.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Shifts in the vibrational frequencies of the C=N, N-H, and pyridine ring stretching modes upon coordination to the metal ion provide evidence of complex formation.
-
UV-Visible (UV-Vis) Spectroscopy: Electronic spectra can provide information about the coordination geometry of the metal ion in the complex.
-
Elemental Analysis: This technique is used to confirm the empirical formula of the synthesized complexes.
Visualizing Coordination and Experimental Workflow
The following diagrams illustrate the general coordination behavior of this compound and a typical experimental workflow for the synthesis and characterization of its metal complexes.
Caption: Potential coordination modes of the this compound ligand with a metal ion.
Caption: A typical workflow for the synthesis and structural characterization of metal complexes.
Safety Operating Guide
Navigating the Safe Disposal of Pyridine-2-carboximidohydrazide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Pyridine-2-carboximidohydrazide, a compound utilized in various research applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, immediate safety and logistical information, including a step-by-step operational and disposal plan to ensure regulatory compliance and a safe laboratory environment. All waste containing this compound must be treated as hazardous.[1][2]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Handling of this compound and its waste should always be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood is recommended. | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, evacuate the area and assess the situation. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[3][4] The primary method of disposal for pyridine-containing waste is typically incineration by a licensed hazardous waste disposal facility.[2][5]
1. Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[6]
2. Waste Collection and Containerization:
-
Collect this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.[4][6]
-
The container must be made of a compatible material and be in good condition, with no leaks or cracks.[4]
3. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."[3][4]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., Toxic, Irritant).[1][3]
4. Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.[1]
-
The storage area should be away from sources of ignition and incompatible materials.[6]
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal service.[7]
-
Provide the waste disposal company with a complete and accurate description of the waste.
Note on Chemical Pre-treatment: While some reactive pyridine derivatives can be hydrolyzed and neutralized before disposal, there is no specific, validated protocol for this compound.[8] Attempting to neutralize this compound without a thorough understanding of its reactivity could be dangerous. Therefore, direct disposal via a licensed hazardous waste facility is the recommended and safest approach.
Experimental Protocols
While a specific experimental protocol for the disposal of this compound via chemical treatment is not recommended without further research, the following general procedure for handling and packaging the waste for disposal should be followed.
Protocol for Collection and Packaging of this compound Waste:
-
Preparation: Within a certified chemical fume hood, designate a specific area for waste collection. Ensure all necessary PPE is worn.
-
Container Selection: Obtain a clean, dry, and sealable hazardous waste container made of a material compatible with pyridine compounds.
-
Waste Transfer: Carefully transfer the this compound waste (solid or in solution) into the designated container using appropriate laboratory equipment (e.g., funnel, spatula). Avoid generating dust or splashes.
-
Container Sealing: Securely seal the container lid to prevent any leakage or evaporation.
-
Labeling: Affix a completed "Hazardous Waste" label to the container, ensuring all required information is clearly written.
-
Storage: Transport the sealed and labeled container to the designated satellite accumulation area for hazardous waste.
-
Documentation: Record the generation of the waste in the laboratory's chemical inventory and waste logs as required by your institution.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure, the following diagram illustrates the logical flow from waste generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
Personal protective equipment for handling Pyridine-2-carboximidohydrazide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals working with Pyridine-2-carboximidohydrazide.
Hazard Identification and Classification (Inferred)
Based on data from structurally related compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:
-
Skin Corrosion/Irritation: May cause skin irritation upon contact.[1]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2]
-
Harmful if Swallowed: Oral ingestion may be harmful.[1]
The inferred Globally Harmonized System (GHS) hazard classifications are summarized in the table below.
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
Personal Protective Equipment (PPE)
The following PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[2][3] A face shield should be worn when there is a significant risk of splashing.[2] | Ensure a proper fit. Eye protection should always be worn in the laboratory.[4] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber, butyl rubber).[5][6] | Inspect gloves for integrity before each use.[2] Use proper glove removal technique to avoid skin contact.[2] Dispose of contaminated gloves as hazardous waste.[2] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[2] The type of respirator will depend on the concentration of airborne contaminants. | Ensure proper fit and receive training before using a respirator.[2] |
| Protective Clothing | A flame-resistant lab coat or a full chemical-protective suit.[2][4] Closed-toe shoes are required.[4] | Lab coats should be kept buttoned. Do not wear shorts or skirts without a lab coat that extends below the knee.[4] |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[2]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]
-
Keep the container tightly closed when not in use.[2]
-
The storage area should be clearly labeled with the appropriate hazard warnings.[2]
Handling:
-
All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5]
-
Use the smallest quantity of the substance necessary for the experiment.[2]
-
Avoid the formation of dust.[3]
-
Wash hands thoroughly with soap and water after handling the compound.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][7]
Emergency Procedures
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material to avoid raising dust.[7] Sweep up the material and place it in a suitable, sealed container for disposal as hazardous waste.[3][7]
-
Large Spill: If a large amount is spilled, immediately evacuate and secure the area. Contact your institution's Environmental Health & Safety (EH&S) office.[7]
First Aid:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3][9] If skin irritation occurs, seek medical advice. Remove contaminated clothing and wash it before reuse.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Collect any solutions in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[2] Do not empty into drains.[10]
Experimental Workflow
The following diagram illustrates a typical workflow for the safe handling of this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. bio.vu.nl [bio.vu.nl]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. kishida.co.jp [kishida.co.jp]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
